Carm1-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H29N5O |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[4-[5-(furan-3-yl)-4-(4-methylphenyl)pyrimidin-2-yl]piperazin-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3 |
Clé InChI |
VMPLYSNCOLJRCV-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Carm1-IN-6 (iCARM1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Carm1-IN-6, also known as iCARM1, a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details its biochemical and cellular activities, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound (iCARM1) is a potent and selective small molecule inhibitor of CARM1, a type I protein arginine methyltransferase.[1] The primary mechanism of action of iCARM1 is its direct binding to the substrate-binding pocket of CARM1, thereby inhibiting its methyltransferase activity.[2][3] This enzymatic inhibition leads to a reduction in the methylation of both histone and non-histone substrates of CARM1, subsequently modulating downstream signaling pathways involved in cancer progression.
Molecular docking studies suggest that iCARM1 occupies the substrate-binding pocket of CARM1, forming key interactions with amino acid residues such as Tyr150, Phe153, and Tyr262 through π-stacking, and establishing a salt-bridge interaction at the catalytic center.[2] This competitive inhibition prevents CARM1 from methylating its substrates, including histone H3 at arginines 17 and 26 (H3R17me2a and H3R26me2a), which are critical epigenetic marks for transcriptional activation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (iCARM1) from in vitro and cellular assays.
Table 1: Biochemical Activity of this compound (iCARM1)
| Parameter | Value | Assay Conditions | Reference |
| IC50 (CARM1) | 12.3 µM | In vitro methylation assay with histone H3 arginine 17 peptide substrate. | [2] |
| Binding Affinity (Kd) | 0.67 µM (678.5 nM) | Surface Plasmon Resonance (SPR) with immobilized CARM1 protein. | [3] |
Table 2: Cellular Activity of this compound (iCARM1) in Breast Cancer Cell Lines
| Cell Line | EC50 (µM) | Assay Type | Reference |
| MCF7 (ER+) | 1.797 ± 0.08 | Cell proliferation assay (7-day treatment). | [4] |
| T47D (ER+) | 4.74 ± 0.19 | Cell proliferation assay (7-day treatment). | [4] |
| BT474 (ER+) | 2.13 ± 0.33 | Cell proliferation assay (7-day treatment). | [4] |
| MDA-MB-231 (TNBC) | 3.75 ± 0.35 | Cell proliferation assay (7-day treatment). | [4] |
| MDA-MB-468 (TNBC) | 2.02 ± 0.18 | Cell proliferation assay (7-day treatment). | [4] |
| HCC1806 (TNBC) | 2.83 ± 0.13 | Cell proliferation assay (7-day treatment). | [4] |
| HCC1937 (TNBC) | 1.97 ± 0.25 | Cell proliferation assay (7-day treatment). | [4] |
Selectivity Profile: this compound has been demonstrated to be more specific for CARM1 compared to other known inhibitors like EZM2302 and TP-064. In vitro methylation assays have shown that iCARM1 specifically inhibits CARM1-mediated histone methylation marks (H3R17me2a and H3R26me2a) and does not affect other histone arginine methylation markers mediated by other PRMT family members.[1] However, a comprehensive quantitative selectivity panel with IC50 values against a broad range of PRMTs is not yet publicly available.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating two key signaling pathways: the Estrogen Receptor (ER) signaling pathway and the Type I Interferon (IFN) signaling pathway.
Inhibition of Estrogen Receptor (ER) Signaling
In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a crucial coactivator for ERα-mediated transcription of oncogenes.[5] The inhibition of CARM1 by iCARM1 disrupts this process, leading to the suppression of tumor growth.
Activation of Type I Interferon (IFN) Signaling
CARM1 has been reported to suppress the expression of type I interferons and IFN-stimulated genes (ISGs), thereby promoting immune evasion in cancer.[4] By inhibiting CARM1, iCARM1 derepresses this pathway, leading to an enhanced anti-tumor immune response.[6][7]
References
- 1. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Carm1-IN-6: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Carm1-IN-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). All data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visualizations of key pathways and workflows are included to facilitate understanding.
Discovery of this compound (iCARM1)
This compound, also known as iCARM1, was identified through a virtual screening process aimed at discovering novel inhibitors of CARM1.[1][2][3] The discovery workflow involved computational screening of a chemical library to identify compounds with the potential to bind to the substrate-binding pocket of CARM1. This was followed by experimental validation to confirm inhibitory activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A key publication outlines a detailed synthetic route.[1][4] The process begins with the synthesis of 2,4-Dichloro-5-(furan-3-yl)pyrimidine from 5-bromo-2,4-dichloropyrimidine (B17362) and furan-3-ylboronic acid.[1][4] This intermediate then undergoes further reactions to yield the final compound, 2-(4-(5-(furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethan-1-amine (iCARM1).[1][4]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value | Reference |
| In Vitro Methylation Assay | IC50 vs. CARM1 | 12.3 µM | [2][5] |
| Surface Plasmon Resonance (SPR) | Kd | 6.785 x 10⁻⁷ M | [4][6] |
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cellular Thermal Shift Assay (CETSA) | HEK293T | ΔTm | Significant stabilization | [1][4][6] |
| Pan-Methylation Immunoblot | MCF7 | MMA & ADMA levels | Dose-dependent reduction | [1][4][6] |
Table 2: Cellular Activity of this compound
Experimental Protocols
In Vitro Methylation Assay
This assay is performed to determine the direct inhibitory effect of a compound on CARM1 enzymatic activity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant CARM1 protein, a synthetic peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL), and S-[methyl-³H]adenosyl-L-methionine in a suitable buffer.[2]
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A DMSO control is also included.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 1 hour).
-
Termination and Detection: The reaction is stopped, and the incorporation of the radiolabeled methyl group into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the target engagement of an inhibitor within a cellular context.
-
Cell Treatment: HEK293T cells overexpressing Flag-tagged CARM1 are treated with either DMSO (control) or this compound at a specific concentration (e.g., 20 µM).[1][4][6]
-
Heating: The treated cells are lysed, and the lysates are divided into aliquots and heated at different temperatures for a set duration.
-
Protein Separation: The heated lysates are centrifuged to separate the soluble and aggregated protein fractions.
-
Immunoblotting: The soluble fractions are analyzed by immunoblotting using an anti-Flag antibody to detect the amount of soluble CARM1 at each temperature.
-
Data Analysis: The melting curves are plotted, and the change in the melting temperature (ΔTm) in the presence of the inhibitor is determined.[1][4][6]
CARM1 Signaling Pathways
CARM1 is a key regulator of gene transcription and is implicated in various cancers, including breast cancer. It functions as a transcriptional coactivator by methylating histone H3 at arginine residues (H3R17 and H3R26) and other non-histone proteins.[1][4][7] In estrogen receptor-positive (ERα-positive) breast cancer, CARM1 is recruited to ERα-target gene promoters, leading to their transcriptional activation and promoting cell growth.[4][7] this compound has been shown to down-regulate the expression of these oncogenic estrogen/ERα-target genes.[3][4]
Furthermore, CARM1 has been reported to inhibit the type I interferon (IFN) signaling pathway.[1][4] Inhibition of CARM1 by this compound can activate the transcription of type I IFN and IFN-induced genes (ISGs), which can have anti-tumor effects.[1][3][4] In triple-negative breast cancer (TNBC), CARM1 can coordinate with HIF1A to drive cancer progression.[8][9][10]
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A | EurekAlert! [eurekalert.org]
- 9. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Carm1-IN-6: A Selective Inhibitor of Coactivator-Associated Arginine Methyltransferase 1 for Cancer Research and Drug Development
An In-depth Technical Guide
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical epigenetic regulator involved in a multitude of cellular processes, including transcriptional activation, RNA processing, and DNA damage repair.[1] Dysregulation of CARM1 activity is strongly implicated in the pathogenesis and progression of various cancers, including breast, prostate, and liver cancers, often correlating with poor patient outcomes.[1] This has positioned CARM1 as a promising therapeutic target. This technical guide provides a comprehensive overview of Carm1-IN-6 (also referred to as iCARM1 and ZINC65534584), a potent and selective small-molecule inhibitor of CARM1. This document details its biochemical and cellular activity, selectivity, and preclinical anti-tumor efficacy, providing researchers, scientists, and drug development professionals with the core data and methodologies for its evaluation.
Introduction to CARM1 and its Role in Cancer
CARM1 is a Type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates, creating monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).[1] A primary histone substrate for CARM1 is Histone H3, which it methylates at arginines 17 and 26 (H3R17me2a, H3R26me2a), modifications generally associated with transcriptional activation.[2]
CARM1's oncogenic roles are multifaceted. In estrogen receptor-positive (ERα-positive) breast cancer, CARM1 acts as a transcriptional coactivator for ERα, promoting the expression of oncogenic target genes.[2] It also facilitates cancer cell migration and metastasis by methylating components of chromatin remodeling complexes like BAF155.[1] Furthermore, CARM1 has been shown to regulate immune responses, and its inhibition can enhance anti-tumor immunity.[2] The development of selective inhibitors is therefore a critical step in validating CARM1 as a drug target and advancing new cancer therapies.
This compound: Mechanism of Action and Biochemical Profile
This compound (iCARM1) was identified through virtual screening as a potent and selective inhibitor of CARM1.[3] It binds to the substrate-binding site of CARM1, thereby inhibiting its methyltransferase activity.[2]
Biochemical Activity and Binding Affinity
This compound effectively inhibits the enzymatic activity of purified CARM1 protein in biochemical assays. Compared to other known CARM1 inhibitors like EZM2302 and TP-064, this compound demonstrates comparable or superior potency in inhibiting CARM1's methyltransferase activity towards a synthetic peptide substrate.[3]
| Parameter | Value | Assay Type | Substrate | Reference |
| IC₅₀ | 12.3 µM | In Vitro Methylation Assay | Synthetic H3R17 Peptide | [3] |
| K_d | 0.67 µM | Surface Plasmon Resonance (SPR) | Immobilized CARM1 Protein | [2] |
Selectivity Profile
This compound demonstrates high selectivity for CARM1. In vitro methylation assays show that it specifically inhibits CARM1-mediated methylation of histone H3 at sites H3R17 and H3R26 in a dose-dependent manner. It does not affect other histone arginine methylation marks that are catalyzed by other PRMT family members, indicating its specificity.[2]
Cellular Activity and Anti-Cancer Effects
This compound effectively engages and inhibits CARM1 in a cellular context, leading to potent anti-proliferative effects in various cancer cell lines.
Target Engagement in Cells
Cellular Thermal Shift Assay (CETSA) confirms the direct binding of this compound to the CARM1 protein within intact HEK293T cells.[2] Treatment with the inhibitor leads to a dose-dependent reduction in the cellular levels of monomethylated and asymmetrically dimethylated arginine residues.[2]
Modulation of Gene Expression
Consistent with CARM1's role as a transcriptional coactivator, this compound treatment mimics the effects of CARM1 knockdown. In ERα-positive breast cancer cells, it suppresses the expression of oncogenic estrogen-induced genes.[2][3] Additionally, this compound activates the transcription of Type I Interferon (IFN) and IFN-induced genes (ISGs), which can contribute to its anti-tumor effects by stimulating an immune response.[2]
Anti-proliferative Activity
This compound exhibits potent cytotoxic effects across a range of breast cancer cell lines, including both ERα-positive and triple-negative breast cancer (TNBC) subtypes.
| Cell Line | Subtype | EC₅₀ (µM) | Reference |
| MCF7 | ERα-positive | 1.80 ± 0.08 | [2] |
| T47D | ERα-positive | 4.74 ± 0.19 | [2] |
| BT474 | ERα-positive | 2.13 ± 0.33 | [2] |
| MDA-MB-231 | TNBC | 3.75 ± 0.35 | [2] |
| MDA-MB-468 | TNBC | 2.02 ± 0.18 | [2] |
| HCC1806 | TNBC | 2.83 ± 0.13 | [2] |
| HCC1937 | TNBC | 1.97 ± 0.25 | [2] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been validated in multiple preclinical mouse models of breast cancer. Administration of the inhibitor significantly suppressed tumor growth in both xenograft (human cancer cells in immunodeficient mice) and allograft (mouse cancer cells in immunocompetent mice) models.[2]
| Animal Model | Cancer Cell Line | Tumor Type | Outcome | Reference |
| BALB/c Nude Mice | MCF7 | ERα-positive Xenograft | Significant tumor growth inhibition | [2] |
| BALB/c Nude Mice | MDA-MB-231 | TNBC Xenograft | Remarkable tumor growth inhibition | [2] |
| BALB/c Mice | 4T-1 | TNBC Allograft | Effective inhibition of tumor size and weight | [2] |
Note: Specific dosing regimens and quantitative tumor growth inhibition (TGI) percentages are detailed in the primary publication.
Signaling Pathways and Experimental Workflows
CARM1 Signaling in ERα-Positive Breast Cancer
CARM1 is recruited to estrogen response elements (EREs) by the estrogen receptor α (ERα) complex upon estrogen stimulation. It then methylates histones (H3R17, H3R26) and other coactivators, leading to chromatin remodeling and the transcriptional activation of target genes that drive cell proliferation. This compound blocks this process by inhibiting the methyltransferase activity of CARM1.
Caption: CARM1's role in estrogen receptor-alpha signaling and its inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The evaluation of this compound involves a multi-step process, starting from biochemical assays to cellular and finally in vivo studies.
Caption: Workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
In Vitro CARM1 Methyltransferase Assay (IC₅₀ Determination)
This protocol is adapted from methodologies described for determining the inhibitory activity of compounds against CARM1.[3]
-
Reagents & Materials:
-
Recombinant human CARM1 protein.
-
Synthetic peptide substrate: H3 (1-25) peptide (ARTKQTARKSTGGKAPRKQLA).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
This compound, dissolved in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 4 mM EDTA, 1 mM PMSF, 0.5 mM DTT.
-
96-well filter plates and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
In a 96-well plate, add 10 µL of diluted inhibitor or DMSO (vehicle control).
-
Add 20 µL of a solution containing CARM1 enzyme (e.g., 100 ng) and the H3 peptide substrate (e.g., 1 µg) in Assay Buffer to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of [³H]-SAM (e.g., 1 µCi) diluted in Assay Buffer.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an appropriate quenching buffer (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Surface Plasmon Resonance (SPR) Assay (K_d Determination)
This protocol outlines the general steps for measuring the binding kinetics and affinity of this compound to CARM1.
-
Reagents & Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant human CARM1 protein (ligand).
-
This compound (analyte), dissolved in running buffer with a low percentage of DMSO.
-
Running Buffer: e.g., HBS-EP+ buffer.
-
Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.
-
-
Procedure:
-
Equilibrate the system with Running Buffer.
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize the CARM1 protein to the surface by injecting it over the activated flow cell in Immobilization Buffer until the desired response level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell is prepared similarly but without CARM1 immobilization.
-
Prepare a serial dilution of this compound in Running Buffer (e.g., concentrations ranging from 0.1 to 2 µM).
-
Inject each concentration of this compound over the reference and CARM1-immobilized flow cells at a constant flow rate, allowing for association and dissociation phases.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution.
-
Subtract the reference channel data from the active channel data to obtain sensorgrams for specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm target engagement of this compound in intact cells.[2]
-
Reagents & Materials:
-
HEK293T or other suitable cell line.
-
Complete cell culture medium.
-
This compound, dissolved in DMSO.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors.
-
Anti-CARM1 antibody and appropriate secondary antibody for Western blotting.
-
-
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-CARM1 antibody.
-
Quantify the band intensities. A positive thermal shift (i.e., more soluble CARM1 at higher temperatures in the presence of the inhibitor) indicates target engagement.
-
Conclusion
This compound is a valuable chemical probe for interrogating the biological functions of CARM1 and serves as a promising lead compound for the development of novel anti-cancer therapeutics. Its demonstrated selectivity and potent activity in both in vitro and in vivo models of breast cancer highlight the therapeutic potential of targeting CARM1.[3] The data and protocols presented in this guide provide a solid foundation for further research and development efforts aimed at translating CARM1 inhibition into clinical applications.
References
The Pivotal Role of CARM1 in Breast Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. Emerging evidence has solidified CARM1's position as a significant driver of breast cancer progression across various subtypes, including estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC). Its multifaceted involvement in transcriptional regulation, cell cycle progression, metabolic reprogramming, and metastasis underscores its potential as a prime therapeutic target. This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by CARM1 in breast cancer, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate further research and drug development.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The heterogeneity of the disease necessitates a deeper understanding of the molecular drivers that underpin its progression. CARM1 has been identified as a key player, with its expression levels often correlating with poor prognosis and aggressive tumor phenotypes.[1][2] This guide will dissect the signaling pathways and molecular interactions through which CARM1 exerts its oncogenic functions in breast cancer.
CARM1 Signaling Pathways in Breast Cancer
CARM1 is implicated in several critical signaling pathways that are frequently dysregulated in breast cancer. Its role as a transcriptional coactivator is central to its function, influencing the expression of a wide array of genes involved in cell proliferation, survival, and invasion.
Estrogen Receptor (ER) Signaling in ER+ Breast Cancer
In ER+ breast cancer, CARM1 is a key coactivator for the estrogen receptor-alpha (ERα). Upon estrogen stimulation, CARM1 is recruited to ERα-target gene promoters, where it methylates histone H3 at arginine 17 (H3R17me2a). This epigenetic mark facilitates the recruitment of other transcriptional machinery, leading to the activation of genes that drive cell cycle progression, such as E2F1.[3]
HIF-1α Signaling in Triple-Negative Breast Cancer (TNBC)
In the aggressive TNBC subtype, CARM1 collaborates with hypoxia-inducible factor-1 alpha (HIF-1α) to drive tumor progression.[4] Under hypoxic conditions, CARM1 is recruited by HIF-1α to the promoters of genes critical for cell cycle, angiogenesis, and metabolism, including CDK4, Cyclin D1, and VEGF.[4] This interaction promotes the proliferation and invasion of TNBC cells.[5]
Key Non-Histone Substrates of CARM1 in Breast Cancer
CARM1's oncogenic activity extends beyond histone methylation. It targets a range of non-histone proteins, altering their function to promote breast cancer progression.
-
BAF155 (SMARCC1): A core subunit of the SWI/SNF chromatin remodeling complex. CARM1-mediated methylation of BAF155 at arginine 1064 enhances its binding to the promoters of c-Myc target genes, thereby promoting cell migration and metastasis.[6][7]
-
MED12: A subunit of the Mediator complex. Hypermethylation of MED12 by CARM1 serves as a docking site for the coactivator TDRD3, facilitating the transcription of ERα-target genes.[8][9] Interestingly, MED12 methylation also sensitizes breast cancer cells to certain chemotherapy drugs.[10][11]
-
PKM2 (Pyruvate Kinase M2): A key enzyme in glycolysis. CARM1 methylates PKM2, which promotes a shift towards aerobic glycolysis (the Warburg effect), providing cancer cells with a metabolic advantage for rapid proliferation.[12][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on CARM1 in breast cancer.
Table 1: CARM1 Expression and Patient Outcomes
| Breast Cancer Subtype | CARM1 Expression Level | Correlation with Prognosis | Reference |
| ER+ | High | Poor | [1] |
| HER2+ | Highest Nuclear Expression | Poor | [2][15] |
| Luminal B | High | Poor | [2][15] |
| Triple-Negative (TNBC) | High | Poor | [2][15] |
| Luminal A | Lowest Nuclear Expression | Better than other subtypes | [2][15] |
Table 2: IC50/EC50 Values of CARM1 Inhibitor (iCARM1) in Breast Cancer Cell Lines
| Cell Line (Subtype) | Assay | IC50/EC50 (µM) | Reference |
| MCF7 (ER+) | Proliferation | EC50: 1.56 | [16] |
| T47D (ER+) | Proliferation | EC50: 3.12 | [16] |
| BT474 (ER+) | Proliferation | EC50: 3.12 | [16] |
| MDA-MB-231 (TNBC) | Proliferation | EC50: 6.25 | [16] |
| MDA-MB-468 (TNBC) | Proliferation | EC50: 6.25 | [16] |
| HCC1806 (TNBC) | Proliferation | EC50: 12.5 | [16] |
| HCC1937 (TNBC) | Proliferation | EC50: 12.5 | [16] |
| In vitro methylation assay | Peptide substrate | IC50: 12.3 | [17] |
Table 3: Fold Change in Gene Expression upon CARM1 Knockdown in Breast Cancer Cells
| Gene | Breast Cancer Cell Line | Fold Change (siCARM1 vs. siControl) | Condition | Reference |
| Estrogen-induced genes | MCF7 | ≥ 1.5 decrease | Estrogen treatment | [3] |
| Genes regulated by CARM1 & MED12 | MDA-MB-231 | > 1.5 (up or down) | - | [10] |
| Differentially Expressed Genes | MDA-MB-231 | Varies | - | [18] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of CARM1 in breast cancer.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This technique is used to identify the genomic binding sites of CARM1.
-
Cell Preparation: Breast cancer cells (e.g., MCF7, MDA-MB-231) are grown to 80-90% confluency and cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.
-
Chromatin Shearing: The cross-linked chromatin is sonicated or enzymatically digested to generate fragments of 200-500 bp.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to CARM1, which is coupled to magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the CARM1-bound chromatin is eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference genome, and peak calling algorithms are used to identify regions of CARM1 enrichment.[3][18]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with CARM1.
-
Cell Lysis: Breast cancer cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an anti-CARM1 antibody coupled to beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The CARM1-containing protein complexes are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against suspected interacting proteins (e.g., HIF-1α, BAF155).[18][19]
In Vitro Methyltransferase Assay
This assay measures the enzymatic activity of CARM1.
-
Reaction Setup: Recombinant CARM1 is incubated with a substrate (e.g., a histone H3 peptide or a recombinant protein like PKM2) in a reaction buffer containing the methyl donor S-adenosyl-L-methionine (SAM).
-
Incubation: The reaction is incubated at 30°C for a specified time.
-
Detection: The methylation of the substrate can be detected in several ways:
-
Radiolabeling: Using [3H]-SAM and detecting the incorporated radioactivity.[20]
-
Antibody-based detection: Using an antibody that specifically recognizes the methylated substrate, followed by Western blotting or ELISA.[21]
-
Mass Spectrometry: Analyzing the mass shift of the substrate upon methylation.[22]
-
-
Inhibitor Screening: Potential CARM1 inhibitors can be added to the reaction mixture to assess their effect on CARM1's methyltransferase activity.[17][22]
Cell Viability and Proliferation Assays
These assays are used to determine the effect of CARM1 inhibition or knockdown on breast cancer cell growth.
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a CARM1 inhibitor (e.g., iCARM1) at various concentrations or transfected with siRNAs targeting CARM1.
-
Incubation: Cells are incubated for a period of 24 to 72 hours.
-
Viability/Proliferation Measurement:
-
MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of viable cells.[23]
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are typically plotted as cell viability versus inhibitor concentration to determine the IC50 or EC50 value.[16][24]
Therapeutic Implications and Future Directions
The central role of CARM1 in driving breast cancer progression makes it an attractive therapeutic target. The development of small molecule inhibitors of CARM1, such as iCARM1 and EZM2302, has shown promise in preclinical models, effectively suppressing tumor growth in vitro and in vivo.[16][17] Combination therapies, for instance, pairing CARM1 inhibitors with endocrine therapies for ER+ breast cancer or with PI3K inhibitors for TNBC, represent a promising strategy to overcome drug resistance and improve patient outcomes.
Future research should focus on:
-
Identifying novel CARM1 substrates and elucidating their roles in breast cancer.
-
Developing more potent and selective CARM1 inhibitors with favorable pharmacokinetic properties.
-
Identifying biomarkers to predict which patients are most likely to respond to CARM1-targeted therapies.
-
Investigating the role of CARM1 in the tumor microenvironment and its impact on anti-tumor immunity.
Conclusion
CARM1 is a multifaceted enzyme that plays a critical role in the progression of breast cancer through its involvement in key signaling pathways and the methylation of a diverse range of substrates. A thorough understanding of its molecular mechanisms is paramount for the development of effective targeted therapies. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to translate our knowledge of CARM1 biology into novel treatments for breast cancer patients.
References
- 1. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of CARM1 in breast cancer is correlated with poorly characterized clinicopathologic parameters and molecular subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A | EurekAlert! [eurekalert.org]
- 6. CARM1 methylates chromatin remodeling factor BAF155 to enhance tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CARM1 and BAF155: an example of how chromatin remodeling factors can be relocalized and contribute to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MED12 methylation by CARM1 sensitizes human breast cancer cells to chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MED12 methylation by CARM1 sensitizes human breast cancer cells to chemotherapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKM2 methylation by CARM1 activates aerobic glycolysis to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PKM2 methylation by CARM1 activates aerobic glycolysis to promote tumorigenesis. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 15. Overexpression of CARM1 in breast cancer is correlated with poorly characterized clinicopathologic parameters and molecular subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
iCARM1 (Carm1-IN-6) biological activity
A Comprehensive Technical Guide to the Biological Activity of iCARM1 (Carm1-IN-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
iCARM1 (also known as this compound) is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] CARM1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene transcription and other cellular processes.[4] Dysregulation of CARM1 activity has been implicated in various cancers, making it an attractive therapeutic target.[4] This document provides an in-depth technical overview of the biological activity of iCARM1, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental methodologies.
Mechanism of Action
iCARM1 exerts its biological effects through the direct and selective inhibition of the methyltransferase activity of CARM1.[4] By binding to CARM1, iCARM1 prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to its protein substrates.[4][5] This inhibition leads to a reduction in the asymmetric dimethylation of key arginine residues on histone H3, specifically at positions R17 and R26 (H3R17me2a and H3R26me2a).[1][6] The modulation of these histone marks alters chromatin structure and gene expression.
Furthermore, iCARM1 has been shown to impact cellular signaling pathways by:
-
Downregulating Estrogen/ERα-Target Genes: In estrogen receptor-positive (ERα+) breast cancer cells, iCARM1 suppresses the expression of a wide range of oncogenic genes induced by estrogen and its receptor, ERα.[4][5]
-
Upregulating Type I Interferon (IFN) and IFN-Induced Genes (ISGs): iCARM1 treatment leads to the activation of the type I IFN signaling pathway, resulting in the increased expression of ISGs.[4][5] This suggests a potential role for iCARM1 in modulating the immune response in the tumor microenvironment.
Quantitative Biological Data
The following tables summarize the key quantitative data reported for iCARM1.
Table 1: Biochemical Activity of iCARM1
| Parameter | Value | Method | Reference |
| IC50 (CARM1) | 12.3 µM | In vitro methylation assay | [1][2][3] |
| Kd (CARM1) | 0.67 µM (670 nM) | Surface Plasmon Resonance (Biacore) | [1] |
Table 2: Cellular Activity of iCARM1 in Breast Cancer Cell Lines
| Cell Line | Subtype | EC50 (µM) | Assay | Reference |
| MCF7 | ERα-positive | 1.797 ± 0.08 | Cell Proliferation Assay (7 days) | [1][7] |
| T47D | ERα-positive | 4.74 ± 0.19 | Cell Proliferation Assay (7 days) | [1] |
| BT474 | ERα-positive | 2.13 ± 0.33 | Cell Proliferation Assay (7 days) | [1] |
| MDA-MB-231 | Triple-Negative | 3.75 ± 0.35 | Cell Proliferation Assay | [5][8] |
| MDA-MB-468 | Triple-Negative | 2.02 ± 0.18 | Cell Proliferation Assay | [5][8] |
| HCC1806 | Triple-Negative | 2.83 ± 0.13 | Cell Proliferation Assay | [5][8] |
| HCC1937 | Triple-Negative | 1.97 ± 0.25 | Cell Proliferation Assay | [5][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by iCARM1 and the general workflows for its characterization.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of iCARM1.
In Vitro Methylation Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of iCARM1 against CARM1 enzymatic activity.
-
Reagents and Materials:
-
Purified recombinant CARM1 protein.
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQL) or full-length histone proteins.[4][5]
-
S-adenosyl-L-methionine (SAM), the methyl donor.[5]
-
iCARM1 at various concentrations.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 5 mM DTT, 4 mM EDTA.[5]
-
Detection reagents (e.g., anti-H3R17me2a antibody for Western blotting or radioactive SAM for filter-binding assays).
-
-
Protocol:
-
Prepare a reaction mixture containing purified CARM1, the histone substrate, and iCARM1 at various concentrations in the reaction buffer.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction mixture at 37°C for 1 hour.[5]
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Analyze the level of histone methylation using an appropriate detection method (e.g., Western blot or scintillation counting).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of iCARM1 concentration.
-
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding affinity (dissociation constant, Kd) between iCARM1 and CARM1.
-
Reagents and Materials:
-
Purified CARM1 protein (ligand).
-
iCARM1 at various concentrations (analyte).[9]
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Running buffer (e.g., HBS-EP+).
-
-
Protocol:
-
Immobilize the purified CARM1 protein onto the sensor chip surface.
-
Prepare a series of dilutions of iCARM1 in the running buffer.
-
Inject the iCARM1 solutions over the sensor chip surface at a constant flow rate.
-
Monitor the binding response in real-time.
-
Regenerate the sensor chip surface between injections.
-
Analyze the binding data using appropriate software to determine the association (ka) and dissociation (kd) rate constants, and calculate the Kd (kd/ka).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the target engagement of iCARM1 with CARM1 within a cellular context.
-
Reagents and Materials:
-
Cells expressing CARM1 (e.g., HEK293T overexpressing Flag-tagged CARM1).[9]
-
iCARM1.
-
Cell lysis buffer with protease inhibitors.
-
Antibodies for CARM1 detection (e.g., anti-Flag or anti-CARM1).
-
-
Protocol:
-
Treat cells with either DMSO (vehicle control) or iCARM1 for a specified time (e.g., 1-2 hours).
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble CARM1 in the supernatant at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of iCARM1 indicates target stabilization and engagement.
-
Cell Proliferation and Colony Formation Assays
These assays assess the cytostatic or cytotoxic effects of iCARM1 on cancer cell lines.
-
Reagents and Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D, MDA-MB-231).
-
iCARM1 at various concentrations.
-
Cell culture medium and supplements.
-
Reagents for cell viability assessment (e.g., MTT, SRB, or CellTiter-Glo).
-
Crystal violet for colony formation staining.
-
-
Protocol (Cell Proliferation):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of iCARM1 for a specified period (e.g., 7 days).[7]
-
At the end of the treatment period, measure cell viability using a suitable assay.
-
Calculate the EC50 value by plotting cell viability against the logarithm of iCARM1 concentration.
-
-
Protocol (Colony Formation):
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with iCARM1 at various concentrations.
-
Allow the cells to grow for 1-2 weeks until visible colonies are formed.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to assess the long-term effect of iCARM1 on cell survival and proliferation.
-
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of iCARM1 in a living organism.
-
Materials:
-
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer iCARM1 (e.g., intraperitoneally) at a specified dose and schedule.[8]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors and weigh them.
-
Tumor tissues can be used for pharmacodynamic studies (e.g., Western blotting for histone methylation marks or gene expression analysis).
-
Conclusion
iCARM1 (this compound) is a valuable research tool and a promising therapeutic candidate for the treatment of cancers, particularly breast cancer. Its well-defined mechanism of action, potent biochemical and cellular activity, and demonstrated in vivo efficacy make it a subject of significant interest for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of iCARM1 and other CARM1 inhibitors.
References
- 1. CARM1 mediates the ligand-independent and tamoxifen-resistant activation of the estrogen receptor alpha by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CARM1 regulates estrogen-stimulated breast cancer growth through up-regulation of E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CARM1 is an important determinant of ERα-dependent breast cancer cell differentiation and proliferation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What does Estrogen Receptor Regulation by CARM1 Pathway mean? Definition, meaning and sense [tititudorancea.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Carm1-IN-6: A Technical Overview of a Selective CARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of a multitude of cellular processes, including transcriptional activation, DNA damage repair, mRNA splicing, and cell cycle progression.[1][2][3] Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it an attractive therapeutic target.[1][2][3] This technical guide provides an in-depth overview of Carm1-IN-6, a selective inhibitor of CARM1, including its target protein, binding affinity, and the experimental methodologies used for its characterization.
Target Protein: Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4)
CARM1 is a member of the protein arginine methyltransferase (PRMT) family and is classified as a Type I PRMT, which means it catalyzes the formation of both monomethylarginine and asymmetric dimethylarginine.[1] Its function as a transcriptional coactivator is well-established; it is recruited to gene promoters by various transcription factors, where it methylates histone H3 at arginine 17 (H3R17), a mark associated with transcriptional activation.[2][4]
Beyond histones, CARM1 has a broad range of non-histone substrates, including the p160 family of steroid receptor coactivators, p300/CBP, and various RNA-binding proteins.[5] Through these interactions, CARM1 influences a wide array of signaling pathways crucial for cellular homeostasis and disease development.
This compound Binding Affinity
This compound (also referred to as iCARM1) is a potent and selective small molecule inhibitor of CARM1. Its binding affinity has been quantified by determining its half-maximal inhibitory concentration (IC50).
| Compound Name | Target Protein | Binding Affinity (IC50) |
| This compound (iCARM1) | CARM1 (PRMT4) | 12.3 µM[6][7][8] |
Signaling Pathways Involving CARM1
CARM1 is a central node in several critical signaling pathways. Its inhibition by this compound can therefore have significant downstream effects.
Transcriptional Regulation
CARM1 plays a pivotal role in gene activation. It is recruited by transcription factors to promoter regions, where it methylates histone H3 and other coactivators, leading to a more open chromatin structure and facilitating the assembly of the transcriptional machinery.
CARM1-mediated transcriptional activation pathway.
DNA Damage Response
In response to genotoxic stress, CARM1 is involved in the DNA damage signaling pathway. It can methylate the coactivator p300, which, in conjunction with BRCA1, leads to the expression of cell cycle inhibitors like p21 and Gadd45, promoting cell cycle arrest and DNA repair.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional insights from structures of coactivator-associated arginine methyltransferase 1 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nude mice | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. 所有产品 | Selleck.cn [selleck.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Roles of CARM1 Methyltransferase: A Technical Guide for Researchers
An In-depth Exploration of the Core Cellular Functions of Coactivator-Associated Arginine Methyltransferase 1 (CARM1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on both histone and non-histone proteins. This post-translational modification, specifically the creation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA), plays a pivotal role in a wide array of cellular processes. Initially identified as a transcriptional coactivator for nuclear hormone receptors, the functional repertoire of CARM1 has expanded to include critical roles in RNA processing, DNA damage repair, and the regulation of various signaling pathways. Its dysregulation is implicated in numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1][2][3][4] This technical guide provides a comprehensive overview of the core cellular functions of CARM1, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.
Core Cellular Functions of CARM1
CARM1's influence extends across several fundamental cellular domains:
-
Transcriptional Regulation: CARM1 acts as a transcriptional coactivator for a multitude of transcription factors, including nuclear receptors like the estrogen receptor (ERα), p53, NF-κB, and E2F1.[5][6][7] It methylates histone H3 at arginine 17 (H3R17), creating a docking site for other coactivators and chromatin remodelers, which ultimately leads to a more open chromatin structure permissive for transcription.[5][8] CARM1 also methylates non-histone proteins involved in transcription, such as the p160 coactivators and the histone acetyltransferases p300/CBP, further fine-tuning gene expression.[8][9]
-
RNA Processing and Splicing: Beyond its role in transcription initiation, CARM1 influences pre-mRNA splicing. It has been shown to methylate various components of the spliceosome and other RNA-binding proteins.[10] This methylation can affect protein-protein interactions within the splicing machinery, leading to changes in alternative splicing patterns and promoting exon skipping.[10] One isoform of CARM1, CARM1-v3, specifically associates with the U1 small nuclear RNP-specific protein U1C to modulate 5' splice site selection.[11]
-
DNA Damage Response (DDR): CARM1 is a crucial player in the cellular response to DNA damage. Upon genotoxic stress, CARM1 is activated and contributes to the G1/S cell cycle checkpoint arrest, allowing time for DNA repair.[8][12] It methylates the coactivator p300, which is essential for the activation of p53-dependent and -independent pathways that induce the expression of cell cycle inhibitors like p21 and Gadd45.[8][12] By promoting cell cycle arrest and repair over apoptosis, CARM1 can be a key determinant of cell fate following DNA damage.[12][13]
-
Signaling Pathways: CARM1 is integrated into several critical signaling pathways. In NF-κB signaling, it acts as a coactivator for the p65 subunit, enhancing the transcription of NF-κB target genes involved in inflammation and cell survival.[6][7] In the context of estrogen receptor signaling, CARM1 is recruited to ERα-target gene promoters upon estrogen stimulation, where it methylates histones and coactivators to drive the expression of genes that promote cell proliferation in breast cancer.[5][14][15]
Quantitative Data on CARM1 Function
The following tables summarize key quantitative data related to CARM1's substrates and its impact on gene expression.
Table 1: Abridged List of Identified CARM1 Substrates
This table presents a selection of proteins identified as direct substrates of CARM1 through mass spectrometry-based proteomics. The list highlights the diversity of CARM1's targets involved in various cellular processes.
| Protein Substrate | Cellular Function | Reference |
| Histone H3 | Chromatin organization, Transcriptional regulation | [5] |
| p300/CBP | Transcriptional coactivation, Histone acetylation | [8][9] |
| PABP1 | mRNA stability, Translation initiation | [9] |
| MED12 | Transcriptional regulation (Mediator complex) | [16] |
| BAF155 (SMARCC1) | Chromatin remodeling (SWI/SNF complex) | [10] |
| CA150 | Transcription elongation, Splicing | [10] |
| SmB | snRNP assembly, Splicing | [10] |
| U1C | 5' splice site recognition | [11] |
| KMT2D (MLL2) | Histone methylation, Transcriptional activation | [16] |
| GATAD2A/B | Chromatin remodeling (NuRD complex) | [4] |
Table 2: Examples of Genes Regulated by CARM1
This table provides examples of genes whose expression is significantly altered upon modulation of CARM1 activity, as determined by microarray or RNA-sequencing analyses.
| Gene | Cellular Process | Fold Change (KO/KD vs. WT) | Cell Type/Context | Reference |
| E2F1 | Cell cycle progression | Downregulated | MCF-7 (Estrogen-stimulated) | [6] |
| p21 (CDKN1A) | Cell cycle arrest | Downregulated | DNA damage response | [12] |
| Gadd45 | Cell cycle arrest, DNA repair | Downregulated | DNA damage response | [12] |
| c-Myc | Cell proliferation, Apoptosis | Downregulated | Colorectal cancer cells | [17] |
| Cyclin D1 | Cell cycle progression | Downregulated | Colorectal cancer cells | [17] |
| KRT8 | Intermediate filament | -2.1 | HeLa (CARM1/PRMT1 double KD) | [18] |
| CITED2 | Transcriptional coactivator | -2.3 | HeLa (CARM1/PRMT1 double KD) | [18] |
| GREB1 | Estrogen response gene | Downregulated | MCF-7 (CARM1 shRNA) | [16] |
Key Signaling Pathways Involving CARM1
The following diagrams, generated using the DOT language for Graphviz, illustrate the role of CARM1 in major signaling pathways.
DNA Damage Response Pathway
Caption: CARM1 in the DNA Damage Response.
NF-κB Signaling Pathway
Caption: CARM1's coactivator role in NF-κB signaling.
Estrogen Receptor Signaling Pathway
Caption: CARM1 in Estrogen Receptor-mediated transcription.
Experimental Protocols
In Vitro CARM1 Methyltransferase Assay (Radioactive)
This protocol describes a standard in vitro methyltransferase assay using a recombinant CARM1 enzyme and a radiolabeled methyl donor.
Materials:
-
Recombinant GST-CARM1 enzyme
-
Substrate protein (e.g., GST-PABP1)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione-Sepharose beads
-
SDS-PAGE loading buffer
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a final volume of 30 µL of PBS, combine 0.5–1.0 µg of the substrate protein and 1 µg of recombinant GST-CARM1.[19]
-
Initiate Reaction: Start the methylation reaction by adding 0.42 µM S-adenosyl-L-[methyl-³H]methionine.[19]
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.[19]
-
Stop Reaction and Wash: For GST-tagged substrates, stop the reaction by adding ice-cold PBS and collecting the substrate on glutathione-Sepharose beads. Wash the beads three times with PBS to remove unincorporated ³H-SAM.[19]
-
Elution and Analysis: Elute the methylated substrate from the beads by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Resolve the proteins by SDS-PAGE. The gel can be treated with a fluorographic enhancer, dried, and exposed to X-ray film (autoradiography) or the protein bands can be excised and quantified by liquid scintillation counting.
Chromatin Immunoprecipitation (ChIP) for CARM1
This protocol outlines the general steps for performing a ChIP assay to identify the genomic regions where CARM1 is bound.
Materials:
-
Cells of interest (e.g., MCF-7)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., containing 0.1% SDS)
-
Sonicator
-
Anti-CARM1 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR analysis
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-CARM1 antibody or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Analysis: Quantify the amount of immunoprecipitated DNA for specific genomic loci using quantitative PCR (qPCR) or for genome-wide analysis using ChIP-sequencing (ChIP-seq).
Conclusion and Future Directions
CARM1 is a multifaceted enzyme with profound effects on gene regulation and cellular homeostasis. Its roles as a transcriptional coactivator, a modulator of RNA splicing, and a key component of the DNA damage response highlight its importance in maintaining cellular integrity. The growing body of evidence linking CARM1 overexpression and dysregulation to cancer has solidified its position as a promising therapeutic target.
Future research will likely focus on several key areas. A deeper understanding of the complete CARM1 "methylome" and the functional consequences of substrate methylation will be crucial. Elucidating the complex interplay between CARM1 and other post-translational modifications will provide a more nuanced view of its regulatory networks. Furthermore, the development of highly specific and potent CARM1 inhibitors will not only provide valuable tools for basic research but also holds promise for the development of novel cancer therapies. The continued exploration of CARM1's diverse cellular functions will undoubtedly uncover new insights into fundamental biological processes and open new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Studies Provide New Insights into the Role of Lysine Acetylation on Substrate Recognition by CARM1 and Inform the Design of Potent Peptidomimetic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Transcriptional Regulation of Estrogen Receptor (ER) by CARM1 - Wei Xu [grantome.com]
- 6. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-kappaB-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific protein methylation defects and gene expression perturbations in coactivator-associated arginine methyltransferase 1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]
- 13. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CARM1 regulates estrogen-stimulated breast cancer growth through up-regulation of E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] CARM1 regulates estrogen-stimulated breast cancer growth through up-regulation of E2F1. | Semantic Scholar [semanticscholar.org]
- 16. CARM1 methylates MED12 to regulate its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CARM1 Regulates Replication Fork Speed and Stress Response by Stimulating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The protein arginine methyltransferases CARM1 and PRMT1 cooperate in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
Carm1-IN-6 and its Effect on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a critical role in a variety of cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] CARM1 catalyzes the transfer of methyl groups from S-adenosylmethionine to arginine residues on both histone and non-histone proteins, leading to their functional modulation. Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic target. This technical guide focuses on Carm1-IN-6, a small molecule inhibitor of CARM1, and its impact on gene expression. We will delve into the molecular mechanisms, present quantitative data on gene expression changes, provide detailed experimental protocols, and visualize the associated signaling pathways.
Core Mechanism of CARM1 and its Inhibition by this compound
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me2a), a mark associated with active transcription.[2] It also methylates a variety of non-histone proteins, including components of the transcriptional machinery like the p160 coactivators, CBP/p300, and the SWI/SNF chromatin remodeling complex subunit BAF155.[3][4] This methylation activity enhances the recruitment and assembly of transcriptional complexes at gene promoters and enhancers, leading to the activation of target gene expression.
This compound and other CARM1 inhibitors act by binding to the enzyme and blocking its methyltransferase activity. This inhibition prevents the methylation of CARM1's substrates, thereby disrupting the downstream signaling events that lead to gene activation or repression. The cellular consequences of CARM1 inhibition are context-dependent and can include cell cycle arrest, apoptosis, and modulation of immune responses.[1][5]
Data Presentation: The Impact of CARM1 Inhibition on Gene Expression
The inhibition of CARM1 by small molecules like this compound or through genetic knockout leads to significant changes in the transcriptome. Below are summaries of quantitative data from various studies.
Table 1: Differentially Expressed Genes in CARM1 Knockout Mouse Skeletal Muscle
| Gene Regulation | Number of Genes | Key Associated Pathways |
| Upregulated | 206 | Muscle atrophy, Muscular dystrophy |
| Downregulated | 277 | Muscle atrophy, Muscular dystrophy |
Data derived from RNA-seq analysis of tibialis anterior muscles from CARM1 muscle-specific knockout (mKO) mice compared to wildtype littermates. A false discovery rate (FDR) of <5% was used as the cutoff.[1]
Table 2: Differentially Expressed Genes in CARM1 Knockout Mouse Hearts
| Gene Regulation | Number of Genes | Key Associated Gene Ontology (GO) Terms |
| Upregulated | 546 | Cell-substrate adhesion, Microtubule cytoskeleton organization |
| Downregulated | 1121 | Mitochondrial organization, Muscle hypertrophy, Heart contraction, Ion transport |
Data from RNA-seq analysis of cardiomyocyte-specific Carm1 knockout (Carm1KO) hearts compared to control hearts.[6]
Table 3: Overlap of CARM1 Binding and Gene Expression Changes in Triple-Negative Breast Cancer (TNBC)
| Analysis | Number of Genes/Peaks | Key Associated Pathways (from ChIP-seq) |
| CARM1-specific binding peaks (ChIP-seq) | 17,749 | Metabolic pathways, Focal adhesion, Cell cycle, Wnt signaling, HIF-1 signaling, VEGF signaling |
| Unique promoter genes with CARM1 binding | 4,866 | N/A |
| Overlap of ChIP-seq promoter genes and downregulated mRNAs in CARM1 knockdown (RNA-seq) | N/A | Hypoxia signaling |
Data from ChIP-seq and RNA-seq in MDA-MB-231 cells.[5]
Experimental Protocols
Protocol 1: Cell Treatment with CARM1 Inhibitor for RNA-Sequencing
This protocol outlines the steps for treating a cancer cell line (e.g., MCF-7 breast cancer cells) with a CARM1 inhibitor prior to RNA isolation for subsequent RNA-sequencing analysis.
Materials:
-
MCF-7 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CARM1 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA lysis buffer
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: Prepare a stock solution of the CARM1 inhibitor. On the day of the experiment, dilute the inhibitor in a complete growth medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the inhibitor solvent.
-
Aspirate and Treat: Aspirate the old medium from the cells and replace it with the medium containing the CARM1 inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Harvest and RNA Isolation:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting up and down several times.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Proceed with RNA isolation according to the TRIzol manufacturer's protocol or other standard RNA extraction methods.[7][8]
-
-
RNA Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. High-quality RNA should have a 260/280 ratio of ~2.0.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the high-quality RNA samples using a commercially available kit (e.g., Illumina TruSeq RNA Sample Prep Kit) and proceed with sequencing on a platform like the Illumina HiSeq.[9][10]
Protocol 2: Chromatin Immunoprecipitation (ChIP) for CARM1
This protocol describes the general steps for performing ChIP to identify the genomic binding sites of CARM1 in a cell line like MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-CARM1 antibody (e.g., Cell Signaling Technology #12495)[11]
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: Treat MDA-MB-231 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest the cells and lyse them in cell lysis buffer to release the nuclei.
-
Nuclear Lysis and Chromatin Shearing: Isolate the nuclei and resuspend them in nuclear lysis buffer. Shear the chromatin to an average size of 200-500 bp using a sonicator.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-CARM1 antibody overnight at 4°C. An IgG antibody should be used as a negative control.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input DNA control. Sequence the libraries on a high-throughput sequencing platform.
Signaling Pathways and Experimental Workflows
CARM1 in Estrogen Receptor Signaling
CARM1 is a key coactivator of the estrogen receptor (ER), playing a crucial role in estrogen-dependent gene expression and breast cancer cell proliferation.[3][4] Upon estrogen stimulation, CARM1 is recruited to ER-bound enhancers where it methylates histone H3 and other coactivators, leading to transcriptional activation.
Caption: CARM1's role in the estrogen receptor signaling pathway.
CARM1 in p53 Signaling and DNA Damage Response
CARM1 is also involved in the p53-mediated DNA damage response. Following genotoxic stress, CARM1 can methylate p300, which in turn acetylates p53, leading to the activation of p53 target genes involved in cell cycle arrest, such as p21.[12] Inhibition of CARM1 can therefore affect the cellular response to DNA damage. Knockdown of CARM1 has been shown to activate the p53 signaling pathway in multiple myeloma cells.[13]
Caption: CARM1's involvement in the p53-mediated DNA damage response pathway.
Experimental Workflow for Analyzing Gene Expression Changes
The following diagram illustrates a typical workflow for investigating the effect of a CARM1 inhibitor on gene expression.
Caption: A standard experimental workflow for RNA-seq analysis of CARM1 inhibitor effects.
Conclusion
This compound and other CARM1 inhibitors represent a promising class of therapeutic agents, particularly in the context of cancer. By inhibiting the methyltransferase activity of CARM1, these compounds can significantly alter the gene expression landscape of cancer cells, leading to the downregulation of oncogenic pathways and the upregulation of tumor-suppressive and immunomodulatory genes. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers working on CARM1-targeted therapies. Further research, including the acquisition of more detailed and context-specific quantitative data on gene expression changes, will be crucial for fully elucidating the therapeutic potential of CARM1 inhibition.
References
- 1. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation of Estrogen Receptor (ER) by CARM1 - Wei Xu [grantome.com]
- 3. CARM1 regulates estrogen-stimulated breast cancer growth through up-regulation of E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic regulation of cardiomyocyte maturation by arginine methyltransferase CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. illumina.com [illumina.com]
- 10. knowledge.illumina.com [knowledge.illumina.com]
- 11. PRMT4/CARM1 (3H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carm1-IN-6 in In Vitro Methylation Assays
These application notes provide a detailed protocol for utilizing Carm1-IN-6 in an in vitro methylation assay. This document is intended for researchers, scientists, and drug development professionals investigating the activity of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair, by catalyzing the asymmetric dimethylation of arginine residues on both histone and non-histone substrates.[1][2][3] Dysregulation of CARM1 activity has been implicated in several diseases, most notably cancer, making it an attractive therapeutic target.[1][4] this compound is a chemical probe used to investigate the enzymatic function of CARM1. These notes provide a comprehensive protocol for an in vitro methylation assay to characterize the inhibitory activity of this compound.
Data Presentation
The inhibitory activity of a compound against CARM1 is typically determined by its half-maximal inhibitory concentration (IC50). The following table provides examples of IC50 values for known CARM1 inhibitors, which can serve as a reference for presenting data obtained for this compound.
| Inhibitor | IC50 Value | Assay Method | Reference |
| iCARM1 | 12.3 µM | In vitro methylation assay with H3R17 peptide | [2] |
| EZM2302 | 6 nM | Biochemical assay | Moyer, M. P., et al. (2017) |
| TP-064 | <100 nM | Not specified | [5] |
Experimental Protocols
This section details a generalized protocol for an in vitro CARM1 methylation assay, which can be adapted for use with this compound. The protocol is based on methods described in the literature for other CARM1 inhibitors.[2][6][7]
Materials and Reagents
-
Enzyme: Recombinant human CARM1 (e.g., purified from HEK293T cells)
-
Substrate: Histone H3 or a synthetic peptide containing a CARM1 methylation site (e.g., PABP1 peptide)[6][8]
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 5 mM DTT, 4 mM EDTA[2] or 20 mM Tris buffer (pH 8.0) containing 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT[6][7]
-
Quenching Solution: 0.1% formic acid or 1x SDS sample buffer[2][6]
-
Detection System: Method-dependent (e.g., LC-MS, immunoblotting with methylation-specific antibodies, or radioactivity-based detection using [3H]-SAM)[2][6][8]
Experimental Procedure
-
Enzyme and Substrate Preparation:
-
Thaw recombinant CARM1 enzyme and substrate on ice.
-
Prepare a working solution of the enzyme and substrate in the reaction buffer. The final concentration of CARM1 is typically in the nanomolar range (e.g., 286 nM), while substrate concentrations are near their Km values (e.g., 12 µM for PABP1 peptide).[6][7]
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in the reaction buffer. The concentration range should span the expected IC50 value. Include a vehicle control (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube or a multi-well plate, combine the reaction buffer, CARM1 enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
-
Initiation of Methylation Reaction:
-
Incubation:
-
Reaction Quenching:
-
Detection and Data Analysis:
-
LC-MS: Directly detect and quantify the methylated product.[6]
-
Immunoblotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the methylated substrate (e.g., anti-H3R17me2a).[2]
-
Radioactivity-based assay: If using [3H]-SAM, the reaction products can be separated by SDS-PAGE, and the incorporated radioactivity can be measured by fluorography or scintillation counting.[8][9]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involving CARM1.
Caption: CARM1's role in the DNA damage response pathway.
Caption: CARM1's regulation of the TGF-β/Smad signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro CARM1 methylation assay to test an inhibitor.
Caption: Workflow for an in vitro CARM1 inhibitor assay.
References
- 1. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic evidence for partial redundancy between the arginine methyltransferases CARM1 and PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.org [mdanderson.org]
Application Notes and Protocols for Using Carm1-IN-6 in Breast Cancer Cell Lines (MCF7, T47D)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that regulates the transcription of estrogen receptor (ER) target genes in breast cancer.[1][2] Its overexpression is associated with poor prognosis, making it a promising therapeutic target.[1][3] Carm1-IN-6 (also referred to as iCARM1) is a potent and specific small molecule inhibitor of CARM1 that has demonstrated efficacy in suppressing the growth of breast cancer cells in vitro and in vivo.[4][5][6] These application notes provide detailed protocols for utilizing this compound in ER-positive breast cancer cell lines, specifically MCF7 and T47D, to assess its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Quantitative Data Summary
The following tables summarize the reported efficacy of a potent CARM1 inhibitor, iCARM1, in various breast cancer cell lines and provide templates for organizing experimental data when evaluating this compound.
Table 1: Half-Maximal Effective Concentration (EC50) of iCARM1 on Cell Proliferation [1][4]
| Cell Line | Subtype | EC50 (µM) | Treatment Duration |
| MCF7 | ER-positive, Luminal A | 1.797 ± 0.08 | 7 days |
| T47D | ER-positive, Luminal A | 4.74 ± 0.19 | 7 days |
| BT474 | ER-positive, Luminal B, HER2+ | 2.13 ± 0.33 | 7 days |
Table 2: Template for Apoptosis Analysis Data
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle (DMSO) | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control | - |
Table 3: Template for Cell Cycle Analysis Data
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Mandatory Visualizations
References
Application Notes and Protocols: In Vivo Xenograft Model Using a CARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1][2] Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous cancers, including breast, colorectal, prostate, and multiple myeloma, making it an attractive therapeutic target.[1][3] Small molecule inhibitors of CARM1 have shown promise in preclinical studies by suppressing tumor growth both in vitro and in vivo.
This document provides a detailed protocol for establishing and utilizing an in vivo xenograft model to evaluate the efficacy of a CARM1 inhibitor, using Carm1-IN-6 as a representative compound. While specific in vivo data for this compound is not extensively published, this protocol is based on established methodologies for other potent CARM1 inhibitors, such as EZM2302 and iCARM1.[1][4][5]
Mechanism of Action and Signaling Pathways
CARM1 functions by catalyzing the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins.[1][2] This post-translational modification can influence protein function and downstream signaling. Key pathways affected by CARM1 activity include:
-
p53 Signaling: CARM1 can interact with and regulate the activity of p53, a critical tumor suppressor. Inhibition of CARM1 has been shown to activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.
-
Wnt/β-catenin Signaling: CARM1 acts as a transcriptional coactivator for β-catenin, a key component of the Wnt signaling pathway. Aberrant Wnt/β-catenin signaling is a hallmark of many cancers, and CARM1 inhibition can disrupt this oncogenic signaling.
-
Estrogen Receptor (ERα) Signaling: In ERα-positive breast cancer, CARM1 is a crucial coactivator for ERα-mediated gene transcription.[6] CARM1 inhibitors can block this activity, suppressing the growth of ERα-positive tumors.[2][4]
CARM1 Signaling Pathway Diagram
Caption: CARM1 signaling pathways and points of inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of CARM1 inhibitors.
Table 1: In Vitro Efficacy of CARM1 Inhibitors
| Cell Line | Cancer Type | Compound | EC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast | iCARM1 | 3.75 ± 0.35 | [4] |
| MDA-MB-468 | Triple-Negative Breast | iCARM1 | 2.02 ± 0.18 | [4] |
| HCC1806 | Triple-Negative Breast | iCARM1 | 2.83 ± 0.13 | [4] |
| HCC1937 | Triple-Negative Breast | iCARM1 | 1.97 ± 0.25 | [4] |
| MCF7 | ERα-Positive Breast | iCARM1 | 1.797 ± 0.08 | [2] |
| T47D | ERα-Positive Breast | iCARM1 | 4.74 ± 0.19 | [2] |
| BT474 | ERα-Positive Breast | iCARM1 | 2.13 ± 0.33 | [2] |
| RPMI-8226 | Multiple Myeloma | EZM2302 | IC50 in nM range | [5] |
| NCI-H929 | Multiple Myeloma | EZM2302 | IC50 in nM range | [7] |
Table 2: In Vivo Efficacy of CARM1 Inhibitors in Xenograft Models
| Model (Cell Line) | Mouse Strain | Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| RPMI-8226 | Not Specified | EZM2302 | 37.5 mg/kg, BID, oral, 21 days | 45% | [8] |
| RPMI-8226 | Not Specified | EZM2302 | 75 mg/kg, BID, oral, 21 days | Significant | [8] |
| RPMI-8226 | Not Specified | EZM2302 | 150 mg/kg, BID, oral, 21 days | Significant | [8] |
| RPMI-8226 | Not Specified | EZM2302 | 300 mg/kg, BID, oral, 21 days | 63% | [8] |
| MCF7 | BALB/c nude | iCARM1 | Not specified | Significant | [4][9] |
| MDA-MB-231 | BALB/c nude | iCARM1 | Not specified | Significant | [4] |
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate human cancer cell lines with known CARM1 expression or dependency (e.g., MCF7 for ERα-positive breast cancer, MDA-MB-231 for triple-negative breast cancer, or RPMI-8226 for multiple myeloma).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
In Vivo Xenograft Model Protocol
-
Animals: Use immunodeficient mice (e.g., 6-8 week old female BALB/c nude or NOD/SCID mice). Acclimatize animals for at least one week before the start of the experiment. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
-
This compound Formulation and Administration:
-
Note: The optimal formulation for this compound must be determined empirically. Based on available data for similar compounds, the following are suggested starting points for formulation:
-
Option 1 (for oral gavage): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Option 2 (for intraperitoneal injection): 10% DMSO and 90% corn oil.
-
-
Prepare the formulation fresh daily.
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or twice daily). The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and collect them for further analysis.
-
-
Pharmacodynamic Analysis:
-
To assess target engagement, a portion of the tumor tissue can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent Western blot analysis.
-
Analyze the levels of methylated CARM1 substrates, such as asymmetrically dimethylated PABP1 (me2a-PABP1) and SmB, to confirm inhibition of CARM1 activity in the tumor tissue. A general marker for asymmetric dimethylarginine (aDMA) can also be used.[5]
-
Experimental Workflow Diagram
Caption: In vivo xenograft experimental workflow.
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for evaluating the in vivo efficacy of the CARM1 inhibitor this compound using a subcutaneous xenograft model. The provided methodologies for cell culture, tumor implantation, drug administration, and efficacy assessment are based on successful preclinical studies of other potent CARM1 inhibitors. Researchers should note that specific parameters, such as the optimal cell line, animal model, and drug formulation/dosing regimen for this compound, will require empirical determination. The successful implementation of this model will be crucial for advancing our understanding of the therapeutic potential of CARM1 inhibition in cancer.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carm1-IN-6 in Endocrine Therapy Resistance Research
For Research Use Only.
Introduction
Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a key player in the development of endocrine therapy resistance.[1][2] CARM1 is a protein arginine methyltransferase that regulates the activity of nuclear receptors, including the estrogen receptor alpha (ERα).[3][4] Elevated CARM1 expression is associated with poor prognosis in ER+ breast cancer.[5]
This document provides detailed application notes and protocols for the use of iCARM1 (also referred to as Carm1-IN-6; CAS 1269199-96-3) , a potent and selective inhibitor of CARM1, in studying and overcoming endocrine therapy resistance.[6][7] iCARM1 has been shown to suppress the growth of ER+ breast cancer cells and to act synergistically with common endocrine therapies like tamoxifen (B1202).[6][8] These notes are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
iCARM1 is a small molecule inhibitor that targets the enzymatic activity of CARM1.[7][9] By inhibiting CARM1, iCARM1 prevents the methylation of key substrates involved in ERα-mediated gene transcription.[6][8] In the context of endocrine therapy resistance, CARM1 can be activated by signaling pathways such as the cAMP/PKA pathway, leading to the phosphorylation of CARM1.[1][2] Phosphorylated CARM1 can then bind to and activate ERα in a ligand-independent manner, rendering anti-estrogen therapies like tamoxifen ineffective.[1][2] iCARM1 blocks this process, thereby restoring sensitivity to endocrine treatments.[6][8]
The diagram below illustrates the proposed signaling pathway of CARM1 in endocrine therapy resistance and the point of intervention for iCARM1.
Quantitative Data
The following tables summarize the in vitro efficacy of iCARM1 alone and in combination with standard endocrine therapies.
Table 1: In Vitro Inhibitory and Binding Activity of iCARM1
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| IC50 (vs. CARM1) | 12.3 µM | In vitro methylation assay | [7][9] |
| Kd (for CARM1) | 0.6785 µM | Surface Plasmon Resonance |[6][9] |
Table 2: Anti-proliferative Activity of iCARM1 in ER+ Breast Cancer Cell Lines
| Cell Line | EC50 (µM) | Reference |
|---|---|---|
| MCF7 | 1.797 ± 0.08 | [6][10] |
| T47D | 4.74 ± 0.19 | [6][10] |
| BT474 | 2.13 ± 0.33 |[6][10] |
Table 3: Synergistic Effects of iCARM1 with Endocrine Therapies in MCF7 Cells
| Combination | Concentration | Combination Index (CI) | Effect | Reference |
|---|---|---|---|---|
| iCARM1 + Tamoxifen | 2.5 µM + 5 µM | 0.56 | Synergistic | [6][8] |
| iCARM1 + Fulvestrant (ICI) | 2.5 µM + 2.5 µM | 0.47 | Synergistic | [6][8] |
(A CI value < 1 indicates a synergistic effect)
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of iCARM1 on endocrine therapy-resistant breast cancer cells.
Experimental Workflow Overview
Protocol 1: Cell Viability (MTT/MTS) Assay
This protocol is for determining the effect of iCARM1 on the viability and proliferation of breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF7, T47D, and their tamoxifen-resistant derivatives)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
iCARM1 (dissolved in DMSO)
-
Endocrine therapy agent (e.g., Tamoxifen, Fulvestrant)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of iCARM1 and/or the endocrine therapy agent in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 3-7 days).[6]
-
MTT/MTS Addition:
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the data and determine the EC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Western Blotting
This protocol is for assessing the levels of CARM1-mediated histone methylation and other relevant proteins.
Materials:
-
Treated cells from Protocol 1 (scaled up to 6-well or 10 cm plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-H3R17me2a, anti-H3R26me2a, anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes. Note: For CARM1, avoiding boiling and DTT in the loading buffer may reduce aggregation.[14]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Protocol 3: Chromatin Immunoprecipitation (ChIP-seq)
This protocol is for identifying the genomic binding sites of CARM1 and ERα.
Materials:
-
MCF7 cells treated with iCARM1 +/- estrogen
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
ChIP-grade antibodies (anti-CARM1, anti-ERα, and IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody (anti-CARM1 or anti-ERα) or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the human genome and perform peak calling to identify binding sites. Analyze the data for differential binding between treatment conditions.
References
- 1. Endocrine resistance in breast cancer: From cellular signaling pathways to epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1 mediates the ligand-independent and tamoxifen-resistant activation of the estrogen receptor alpha by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 regulates estrogen-stimulated breast cancer growth through up-regulation of E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of CARM1 Inhibitors in Coloreceretal Cancer Research: A Focus on Preclinical Compounds
Note: Initial searches for a compound specifically named "Carm1-IN-6" did not yield any results in publicly available scientific literature or databases. Therefore, this document focuses on the application of well-characterized, potent, and selective CARM1 inhibitors that have been evaluated in the context of cancer research, including colorectal cancer. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in targeting CARM1 in colorectal cancer.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that regulates gene transcription and other cellular processes through the methylation of histone and non-histone proteins. In colorectal cancer, CARM1 is frequently overexpressed and plays a crucial role in the Wnt/β-catenin signaling pathway, a pathway that is aberrantly activated in the majority of these cancers. CARM1 acts as a transcriptional coactivator for β-catenin, promoting the expression of genes that drive cancer cell proliferation and survival.[1] This central role makes CARM1 an attractive therapeutic target for the development of novel colorectal cancer therapies.[2][3]
This document provides detailed application notes and protocols for the use of preclinical CARM1 inhibitors in colorectal cancer research, with a focus on compounds for which public data is available.
Data Presentation: Potency and Cellular Activity of CARM1 Inhibitors
The following tables summarize the quantitative data for several notable CARM1 inhibitors. This data is essential for designing experiments and interpreting results.
Table 1: Biochemical Potency of CARM1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions |
| TP-064 | CARM1/PRMT4 | < 10 | Biochemical methyltransferase assay |
| EZM2302 | CARM1/PRMT4 | 6 | Biochemical methyltransferase assay |
| Compound 11f | CARM1/PRMT4 | 9 | Biochemical methyltransferase assay |
Table 2: Cellular Activity of CARM1 Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Notes |
| TP-064 | HEK293 | BAF155 Dimethylation | 340 ± 30 | Cellular target engagement |
| TP-064 | HEK293 | MED12 Dimethylation | 43 ± 10 | Cellular target engagement |
| EZM2302 | Multiple Myeloma Cell Lines | Cell Viability | Nanomolar range | Induces cell stasis |
| Compound 11f | Colorectal Cancer Cell Lines | Anti-proliferative effects | Significant | Specific values not yet published |
Table 3: Selectivity of CARM1 Inhibitor TP-064
| Off-Target | IC50 (µM) | Fold Selectivity vs. CARM1 |
| PRMT6 | 1.3 ± 0.4 | >100 |
| PRMT8 | 8.1 ± 0.6 | >800 |
| Other PRMTs & Methyltransferases | > 10 | >1000 |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in CARM1-targeted colorectal cancer research.
References
Application Notes and Protocols for Cell Proliferation Assays with Carm1-IN-6 (iCARM1) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that regulates a variety of cellular processes, including transcriptional activation, RNA processing, and cell cycle progression.[1][2][3][4] Dysregulation of CARM1 activity is implicated in the development and progression of several cancers, including breast and prostate cancer, making it a promising therapeutic target.[1][2][5] Carm1-IN-6, also identified as iCARM1, is a potent and selective inhibitor of CARM1.[1][6][7][8] These application notes provide detailed protocols for assessing the effect of this compound on cell proliferation and summarize its inhibitory activity in various cancer cell lines.
Mechanism of Action
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginines 17 and 26, as well as various non-histone proteins.[3][4] This enzymatic activity is critical for the activation of specific gene expression programs that drive cell proliferation. In breast cancer, CARM1 is a key coactivator for the estrogen receptor alpha (ERα), promoting the expression of genes that fuel cancer cell growth.[2][9] this compound (iCARM1) exerts its anti-proliferative effects by binding to CARM1 and inhibiting its methyltransferase activity.[1][9] This inhibition leads to the downregulation of oncogenic estrogen/ERα-target genes and the upregulation of type I interferon (IFN) and IFN-induced genes, ultimately suppressing cancer cell growth.[1][2][9]
Data Presentation
The inhibitory effect of this compound (iCARM1) on the proliferation of various breast cancer cell lines has been quantified, with the half-maximal effective concentration (EC50) values determined after a 7-day treatment period.[9][10]
| Cell Line | Cancer Type | EC50 of this compound (iCARM1) (μM) | Reference |
| MCF7 | ERα-positive Breast Cancer | 1.797 ± 0.08 | [9][10] |
| T47D | ERα-positive Breast Cancer | 4.74 ± 0.19 | [9][10] |
| BT474 | ERα-positive, HER2-positive Breast Cancer | 2.13 ± 0.33 | [9][10] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 3.75 ± 0.35 | [9][10] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 2.02 ± 0.18 | [9][10] |
| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 2.83 ± 0.13 | [9][10] |
| HCC1937 | Triple-Negative Breast Cancer (TNBC) | 1.97 ± 0.25 | [9][10] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways influenced by CARM1 and its inhibition by this compound (iCARM1).
Experimental Protocols
A standard and robust method for assessing cell proliferation in response to this compound treatment is the Crystal Violet assay. This assay measures cell viability by staining the DNA of adherent cells.
Crystal Violet Cell Proliferation Assay
Materials:
-
This compound (iCARM1)
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
33% Acetic acid solution
-
Microplate reader
Experimental Workflow Diagram:
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation:
-
Staining:
-
Gently aspirate the medium from each well.
-
Wash the cells once with 200 µL of PBS.
-
Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing and Solubilization:
-
Carefully remove the staining solution.
-
Wash the plate by gently immersing it in a beaker of water and decanting the water. Repeat this 3-4 times until the excess stain is removed.
-
Allow the plate to air dry completely.
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
This compound (iCARM1) is a valuable tool for investigating the role of CARM1 in cancer biology and for preclinical drug development. The provided protocols and data offer a framework for assessing its anti-proliferative effects. The Crystal Violet assay is a reliable method for determining the dose-dependent inhibition of cell proliferation by this compound. The demonstrated efficacy of this inhibitor in various breast cancer cell lines highlights the potential of targeting CARM1 as a therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Western Blot Analysis for CARM1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and cell cycle progression.[1][2] CARM1 catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[2][3] Dysregulation of CARM1 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[2][4][5]
This document provides detailed application notes and protocols for the analysis of CARM1 inhibition using Western blotting, with a focus on a representative inhibitor, referred to here as "a potent CARM1 inhibitor" as a stand-in for a specific, unpublished compound like "Carm1-IN-6". The methodologies described herein are based on established protocols for known CARM1 inhibitors such as TP-064 and iCARM1.[6][7] Western blotting is a key technique to assess the efficacy of a CARM1 inhibitor by detecting changes in the methylation status of its downstream substrates.
Principle of Detection
The enzymatic activity of CARM1 results in the methylation of specific arginine residues on its substrates. Inhibition of CARM1 by a small molecule inhibitor is expected to decrease the levels of these methylation marks. Western blot analysis, using antibodies that specifically recognize the methylated forms of CARM1 substrates, allows for the quantification of this inhibitory effect. A reduction in the signal from a methylation-specific antibody in inhibitor-treated samples compared to control samples indicates successful inhibition of CARM1 activity. Commonly used substrates for monitoring CARM1 activity in cells include BAF155, MED12, and Histone H3 (specifically the H3R17me2a mark).[7]
Data Presentation
The inhibitory effect of a potent CARM1 inhibitor can be quantified and presented in a clear, tabular format for easy comparison. The following tables provide representative quantitative data based on published results for other potent CARM1 inhibitors.
Table 1: In Vitro Inhibitory Activity of a Representative CARM1 Inhibitor
| Compound | Target | Assay Format | IC₅₀ (nM) |
| Potent CARM1 Inhibitor (e.g., TP-064) | CARM1 | Biochemical (Radiometric) | 5 |
| Potent CARM1 Inhibitor (e.g., iCARM1) | CARM1 | Biochemical (ELISA) | 12,300 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of CARM1 by 50% in a cell-free system.
Table 2: Cellular Activity of a Representative CARM1 Inhibitor
| Cell Line | Substrate Methylation Mark | Assay Format | EC₅₀ (nM) |
| HEK293T | BAF155-Rme2a | Western Blot | 100 |
| HEK293T | MED12-Rme2a | Western Blot | 150 |
| MCF7 | H3R17me2a | Western Blot | 200 |
EC₅₀ values represent the effective concentration of the inhibitor that reduces the methylation of a specific substrate by 50% in a cellular context.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with a CARM1 Inhibitor
-
Cell Seeding: Plate the desired cell line (e.g., HEK293T, MCF7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells overnight in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Inhibitor Treatment: The following day, treat the cells with varying concentrations of the potent CARM1 inhibitor (e.g., 0, 10, 100, 1000 nM) diluted in fresh growth medium. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest inhibitor concentration.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effect on CARM1 activity and substrate methylation.
Protocol 2: Preparation of Whole-Cell Lysates
-
Cell Harvesting: After the incubation period, aspirate the growth medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis, sonicate the samples briefly on ice.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Note: CARM1 has been reported to form SDS-resistant aggregates, which can affect its detection. Avoiding boiling or using alternative sample preparation methods may be necessary for accurate CARM1 protein level assessment.[8][9]
-
SDS-PAGE: Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation.
-
To assess CARM1 inhibition: Use an antibody specific for the methylated form of a CARM1 substrate (e.g., anti-BAF155-Rme2a, anti-MED12-Rme2a, or anti-H3R17me2a).
-
As controls: Use antibodies against the total (unmethylated) form of the substrate and a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading. An antibody against total CARM1 can also be used to confirm that the inhibitor does not affect CARM1 protein levels.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the methylated substrate band to the total substrate band and then to the loading control for each sample.
Mandatory Visualizations
Caption: CARM1 Signaling Pathway and Point of Inhibition.
Caption: Western Blot Workflow for CARM1 Inhibition Analysis.
Caption: Logical Flow of CARM1 Inhibition and Detection.
References
- 1. Protein arginine methyltransferase CARM1 attenuates the paraspeckle-mediated nuclear retention of mRNAs containing IRAlus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The arginine methyltransferase CARM1 represses p300•ACT•CREMτ activity and is required for spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Application of Carm1-IN-6 and Etoposide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the CARM1 inhibitor, Carm1-IN-6 (also known as iCARM1), in combination with the topoisomerase II inhibitor, etoposide (B1684455), for synergistic anti-cancer effects. The provided protocols and data are based on preclinical findings and are intended for research purposes.
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme involved in transcriptional regulation and has been implicated in cancer progression.[1][2] this compound (iCARM1) is a potent and selective inhibitor of CARM1 with an IC50 of 12.3 μM.[3][4] Etoposide is a widely used chemotherapeutic agent that induces DNA double-strand breaks by inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis.[5][6]
Recent studies have demonstrated a synergistic effect when combining this compound with etoposide in breast cancer models.[6][7] This combination therapy has been shown to enhance the suppression of tumor growth both in vitro and in vivo.[6][7] The proposed mechanism for this synergy involves the dual action of etoposide-induced DNA damage activating the cGAS-STING pathway and this compound-mediated upregulation of Type I Interferon (IFN) and IFN-stimulated genes (ISGs), leading to an enhanced anti-tumor immune response.[7][8][9][10]
Data Presentation
The synergistic effects of combining this compound and etoposide have been quantified in various cancer cell lines. The following tables summarize the key quantitative data.
| Drug/Combination | Cell Line | IC50/EC50 | Combination Index (CI) | Reference |
| This compound (iCARM1) | MCF-7 | 1.797 ± 0.08 µM (EC50) | - | [7] |
| Etoposide | MCF-7 | ~5.5 µM (IC50) | - | [5] |
| This compound + Etoposide | MCF-7 | - | 0.41 | [7] |
| This compound + Etoposide | 4T-1 | - | 0.31 | [7] |
Note: A Combination Index (CI) < 1 indicates a synergistic interaction.
Signaling Pathway
The combination of this compound and etoposide leverages two distinct but complementary anti-cancer mechanisms. Etoposide induces DNA double-strand breaks, which are sensed by the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA. This leads to the production of type I interferons. This compound, by inhibiting CARM1, further enhances the expression of type I interferons and interferon-stimulated genes, amplifying the anti-tumor immune response.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to assess the synergistic effect of this compound and etoposide on the viability of cancer cells using a standard MTT or similar colorimetric assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, 4T-1)
-
Complete cell culture medium
-
Etoposide (CAS: 33419-42-0)
-
DMSO (for stock solutions)
-
96-well plates
-
MTT reagent (or similar viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and etoposide in DMSO. Further dilute the drugs in complete cell culture medium to the desired final concentrations. For combination treatments, prepare solutions containing both drugs.
-
Treatment: Remove the overnight culture medium and replace it with medium containing the individual drugs or their combination. Include vehicle control (DMSO) wells. A suggested starting point for combination studies is 2.5 µM this compound and 10 µM etoposide.[7] It is recommended to perform a dose-response curve for each drug individually to determine their IC50 values in the cell line of interest.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. To determine synergy, calculate the Combination Index (CI) using software like CompuSyn. A CI value < 1 indicates synergy.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound and etoposide using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Etoposide
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, etoposide, or the combination as described in the cell viability protocol.
-
Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Xenograft/Allograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and etoposide combination in a mouse tumor model.
Materials:
-
Immunocompromised or syngeneic mice (e.g., BALB/c)
-
Cancer cell line (e.g., 4T-1 for allograft in BALB/c mice)
-
This compound
-
Etoposide
-
Vehicle for injection (e.g., saline, CMC-Na)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Etoposide alone, Combination).
-
Treatment Administration:
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, gene expression analysis).
Conclusion
The combination of this compound and etoposide represents a promising therapeutic strategy by synergistically targeting distinct and complementary pathways in cancer cells. The provided protocols offer a framework for researchers to investigate and validate the efficacy of this combination in various cancer models. Further studies are warranted to explore the full potential of this combination therapy and to elucidate the detailed molecular mechanisms underlying its synergistic anti-tumor activity.
References
- 1. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and distribution studies of etoposide and mitozolomide in vivo and in vitro against human choriocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteomic Footprinting of Drug-Treated Cancer Cells as a Measure of Cellular Vaccine Efficacy for the Prevention of Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Frontiers in the cGAS-STING Intracellular DNA Sensing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conventional DNA-Damaging Cancer Therapies and Emerging cGAS-STING Activation: A Review and Perspectives Regarding Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
Carm1-IN-6 (iCARM1): Application Notes for In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration of Carm1-IN-6 (also known as iCARM1), a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The following information is intended to guide researchers in designing and executing preclinical studies in mouse models.
Introduction
CARM1, or PRMT4, is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and cell cycle control.[1] Dysregulation of CARM1 has been implicated in several cancers, making it a promising therapeutic target.[1] this compound (iCARM1) has demonstrated efficacy in suppressing tumor growth in preclinical breast cancer models.[2] This document summarizes the current knowledge on its in vivo application.
Quantitative Data Summary
The following tables provide a structured overview of the in vivo dosing and administration of this compound in various mouse models.
| Parameter | Details | Mouse Strain | Tumor Model | Reference |
| Dose | 25 mg/kg and 50 mg/kg | BALB/c nude | MCF7 (ERα-positive breast cancer) | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | BALB/c nude | MCF7 | [2] |
| Vehicle | Normal saline | BALB/c nude | MCF7 | [2] |
| Frequency | Every other day | BALB/c nude | MCF7 | [2] |
| Reported Effect | Significant inhibition of tumor growth | BALB/c nude | MCF7 | [2] |
| Parameter | Details | Mouse Strain | Tumor Model | Reference |
| Dose | 25 mg/kg and 50 mg/kg | BALB/c nude | MDA-MB-231 (Triple-Negative Breast Cancer) | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | BALB/c nude | MDA-MB-231 | [2] |
| Vehicle | Normal saline | BALB/c nude | MDA-MB-231 | [2] |
| Frequency | Daily | BALB/c nude | MDA-MB-231 | [2] |
| Reported Effect | Remarkable inhibition of tumor growth | BALB/c nude | MDA-MB-231 | [2] |
| Parameter | Details | Mouse Strain | Tumor Model | Reference |
| Dose | 25 mg/kg and 50 mg/kg | BALB/c | 4T-1 (syngeneic breast cancer) | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | BALB/c | 4T-1 | [2] |
| Vehicle | Normal saline | BALB/c | 4T-1 | [2] |
| Frequency | Daily | BALB/c | 4T-1 | [2] |
| Reported Effect | Effective inhibition of tumor size and weight | BALB/c | 4T-1 | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (iCARM1) powder
-
Sterile normal saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder under sterile conditions.
-
Resuspend the powder in sterile normal saline to the desired final concentration (e.g., for a 25 mg/kg dose in a 20g mouse, a 0.2 mL injection volume would require a 2.5 mg/mL solution).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If necessary, sonicate the solution for brief intervals to aid dissolution.
-
Visually inspect the solution for any particulate matter before administration.
In Vivo Administration in a Xenograft Mouse Model (MCF7)
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
MCF7 cells
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Calipers
-
27-gauge needles and syringes
-
This compound solution (prepared as described above)
-
Normal saline (vehicle control)
Procedure:
-
Tumor Cell Implantation:
-
Harvest MCF7 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.2 mL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Measure tumor volume regularly using calipers (Volume = (length × width²)/2).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound (25 or 50 mg/kg) or normal saline (vehicle) via intraperitoneal injection every other day.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., RT-qPCR for target gene expression).[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.
References
Troubleshooting & Optimization
Carm1-IN-6 undesirable solubility issues and solutions
Welcome to the technical support center for Carm1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a particular focus on addressing its known solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as iCARM1, is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). Many small-molecule kinase inhibitors, including this compound, are lipophilic (fat-soluble) due to the hydrophobic nature of the ATP-binding pocket of their target kinases. This inherent property often leads to low aqueous solubility, which can present challenges in experimental settings, particularly in cell-based assays and in vivo studies.
Q2: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate. It is advisable to prepare initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium[1].
Q3: How can I improve the solubility of this compound in my experiments?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of solvents can improve solubility. For in vivo studies, formulations often include DMSO, polyethylene (B3416737) glycol 300 (PEG300), and surfactants like Tween 80[2].
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly impact solubility. Since many kinase inhibitors are weak bases, lowering the pH of the aqueous buffer can increase their solubility[1].
-
Use of Surfactants: Non-ionic surfactants such as Tween 80 and Pluronic® F-68 can help prevent precipitation in aqueous media[1].
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly water-soluble inhibitors. It is important to use high-purity, anhydrous DMSO to avoid degradation of the compound.
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may interfere with experimental results. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration of this compound in your assay.- Perform serial dilutions in DMSO first, before adding to the aqueous buffer.- Increase the final percentage of DMSO in your assay, ensuring it remains within a non-toxic range for your cell line.- Use a co-solvent system or a formulation with solubility enhancers. |
| Difficulty dissolving this compound powder. | The compound may require energy to dissolve. | - Vortex the solution thoroughly for 1-2 minutes.- Sonicate the vial in a water bath for 5-10 minutes.- Gentle warming to 37°C may be applied, but first, confirm the temperature stability of this compound. |
| Inconsistent experimental results. | - The compound may not be fully solubilized.- The stock solution may have degraded. | - Visually inspect your stock solution for any precipitate before each use. If present, warm and sonicate the solution.- Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Quantitative Data
| Compound | Solvent | Solubility | Notes |
| CARM1-IN-1 hydrochloride | DMSO | 250 mg/mL (422.50 mM) | Ultrasonic assistance may be needed. |
| Water | < 0.1 mg/mL | Insoluble. | |
| CARM1-IN-3 dihydrochloride | DMSO | 50 mg/mL (103.85 mM) | Ultrasonic assistance may be needed. |
| Water | 50 mg/mL (103.85 mM) | Ultrasonic assistance may be needed. |
Data sourced from publicly available vendor datasheets.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weighing: Carefully weigh the calculated amount of this compound powder into a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of <0.5%.
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM this compound stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, you could prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution: Add a small volume of the intermediate DMSO stock to your pre-warmed cell culture medium. For instance, to get a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution into the cell culture medium. This will result in a final DMSO concentration of 1%. To achieve a lower DMSO concentration, a higher intermediate dilution in DMSO would be required before the final dilution into the aqueous medium.
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Application: Add the final working solution to your cells immediately.
Visualizations
Signaling Pathways
Caption: Simplified CARM1 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
References
Optimizing Carm1-IN-6 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carm1-IN-6 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). CARM1 is a Type I protein arginine methyltransferase that plays a crucial role in various cellular processes by methylating histone and non-histone proteins.[1][2][3][4] This methylation can influence transcription, RNA processing, DNA damage repair, and cell cycle regulation.[1][2][5] this compound and similar inhibitors act by binding to the enzyme's active site, preventing the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to its substrates.[1][4]
Q2: What are the primary applications of this compound in cell culture?
This compound is primarily used to study the biological functions of CARM1 and to investigate its potential as a therapeutic target, particularly in oncology.[1][6] Common applications include:
-
Inhibiting the proliferation of cancer cells, especially in breast cancer, multiple myeloma, and prostate cancer.[1][6][7]
-
Sensitizing cancer cells to immunotherapy by modulating the immune response.[9][10]
-
Studying the role of CARM1 in specific signaling pathways, such as those mediated by estrogen receptor (ERα) and p53.[1][5][11]
Q3: How should I dissolve and store this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, stock solutions are generally prepared in DMSO at a concentration of 10-50 mM. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For cell culture experiments, the DMSO stock should be diluted in pre-warmed culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line, the specific biological endpoint being measured, and the treatment duration. Based on data from similar potent CARM1 inhibitors, a starting point for concentration ranges can be inferred.
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment.
-
Possible Cause: Insufficient Concentration or Treatment Time.
-
Solution: Increase the concentration of this compound in a stepwise manner. It is also advisable to extend the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment time for your specific cell line and assay.
-
-
Possible Cause: Cell Line Insensitivity.
-
Solution: Confirm that your cell line of interest expresses CARM1. You can verify this by Western blot or qPCR. Some cell lines may have lower CARM1 expression or compensatory mechanisms that make them less sensitive to CARM1 inhibition. Consider testing the inhibitor on a known sensitive cell line as a positive control.
-
-
Possible Cause: Inhibitor Degradation.
-
Solution: Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock vial if necessary.
-
Issue 2: High levels of cytotoxicity observed.
-
Possible Cause: Concentration is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your cell line. Start with a lower concentration range and titrate upwards. It is important to distinguish between specific anti-proliferative effects and general cytotoxicity.
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO as your highest treatment group) to assess the effect of the solvent alone.
-
-
Possible Cause: Off-target effects.
-
Solution: While potent CARM1 inhibitors are generally selective, off-target effects can occur at high concentrations.[12] If possible, use a structurally different CARM1 inhibitor as a comparator or use genetic knockdown/knockout of CARM1 to validate that the observed phenotype is CARM1-dependent.[1]
-
Issue 3: Poor solubility of this compound in culture medium.
-
Possible Cause: Precipitation of the compound.
-
Solution: When diluting the DMSO stock in aqueous culture medium, ensure rapid and thorough mixing. Vortexing the diluted solution before adding it to the cells can help. Avoid preparing large volumes of diluted inhibitor that will sit for extended periods. Prepare fresh dilutions for each experiment. Some protocols suggest a final dilution step involving a solvent like Pluronic F-127 or PEG to improve solubility for in vivo studies, which might be adapted for challenging in vitro situations.
-
Quantitative Data Summary
The following tables summarize the effective concentrations of various potent CARM1 inhibitors in different cell lines, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 and EC50 Values of CARM1 Inhibitors in Biochemical and Cell-Based Assays
| Inhibitor | Assay Type | Target/Cell Line | IC50 / EC50 (µM) | Reference |
| iCARM1 | In vitro methylation (peptide substrate) | CARM1 | 12.3 | [1] |
| iCARM1 | Cell Proliferation | MCF7 | 1.797 ± 0.08 | [1] |
| iCARM1 | Cell Proliferation | T47D | 4.74 ± 0.19 | [1] |
| iCARM1 | Cell Proliferation | BT474 | 2.13 ± 0.33 | [1] |
| EZM2302 | Biochemical Assay | CARM1 | 0.006 | [1] |
| EZM2302 | Cell Proliferation (14 days) | Multiple Myeloma Cell Lines | 0.015 to >10 | [6] |
| Carm1-IN-1 | Biochemical Assay (CARM1/PABP1) | CARM1 | 8.6 | [12] |
Table 2: Effective Concentrations of CARM1 Inhibitors in Functional Cell-Based Assays
| Inhibitor | Assay | Cell Line | Concentration (µM) | Observed Effect | Reference |
| iCARM1 | Colony Formation Assay | MCF7 | 10 | Significant suppression | [1] |
| iCARM1 | Cell Cycle Arrest | MCF7 | 5, 10 | G0/G1 arrest | [1] |
| TP-064 | Inhibition of BAF155 methylation | MCF7 | 10 | Inhibition observed | [8] |
| 3b (PROTAC degrader) | Inhibition of BAF155 methylation | MCF7 | 0.1 | Equivalent inhibition to 10 µM TP-064 | [8] |
| EZM2302 | Enhanced T cell cytotoxicity | BT549 | Not specified | Enhanced killing of tumor cells | [9] |
Experimental Protocols
Protocol 1: Determining the EC50 for Cell Proliferation
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. The concentration range should span from sub-nanomolar to high micromolar (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours or 7 days, depending on the cell line's doubling time).[1]
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT, MTS (e.g., CellTiter-Glo®), or resazurin (B115843) assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of CARM1 Substrate Methylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a methylated CARM1 substrate (e.g., asymmetric dimethylated PABP1 or BAF155) overnight at 4°C.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total protein levels of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Signaling Pathway and Workflow Diagrams
Caption: CARM1's role in estrogen receptor signaling.
Caption: CARM1's involvement in the DNA damage response.
Caption: Workflow for determining EC50 of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arginine methyltransferase CARM1 represses p300•ACT•CREMτ activity and is required for spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting inconsistent results with Carm1-IN-6
Welcome to the technical support center for Carm1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this CARM1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results with this compound can stem from several factors:
-
Cell Line-Specific Expression of CARM1 Isoforms: Cells can express different isoforms of CARM1, primarily the full-length (CARM1FL) and a truncated version (CARM1ΔE15). These isoforms may exhibit different subcellular localizations and sensitivities to inhibitors.[1] The truncated isoform, CARM1ΔE15, has been suggested to be the more oncogenic form and shows higher sensitivity to Hsp90 inhibition.[1][2] It is crucial to characterize the CARM1 isoform expression profile in your specific cell line.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved before use. Precipitation of the compound in your cell culture media or assay buffer will lead to a lower effective concentration and variability in your results. It is recommended to prepare fresh stock solutions and visually inspect for any precipitation.
-
Assay Conditions: Variations in cell density, passage number, and incubation times can all contribute to inconsistent results. Standardize these parameters across all experiments.
-
High Doses Required in Cell-Based Assays: It is a known phenomenon that higher concentrations of CARM1 inhibitors are often required in cellular assays compared to in vitro enzymatic assays to achieve the desired biological effect.[3]
Q2: The IC50 value I'm observing for this compound is different from the published value of 12.3 μM. Why might this be?
Several factors can influence the apparent IC50 value of this compound in your experiments:
-
Assay Type: The published IC50 of 12.3 μM was determined in an in vitro enzymatic assay.[4][5] Cellular assays, such as cell viability or proliferation assays, are influenced by additional factors like cell membrane permeability, drug efflux pumps, and the presence of different CARM1 isoforms, which can lead to a different apparent IC50.
-
Substrate Used in an Enymatic Assay: The measured IC50 can be influenced by the substrate used in the assay. Different substrates may have different affinities for CARM1, which can affect the inhibitor's potency.[6]
-
Cell Line Variability: As mentioned, different cell lines can have varying levels of CARM1 expression and isoform ratios, which will impact the inhibitor's effectiveness.[1]
-
Experimental Parameters: Incubation time with the inhibitor, cell density, and the specific assay endpoint being measured can all affect the calculated IC50 value.
Q3: I am seeing unexpected or off-target effects in my experiment. What could be the cause?
While this compound is reported to be more specific than other inhibitors, off-target effects are a possibility with any small molecule inhibitor.[5] Here are some considerations:
-
Inhibition of Other PRMTs: Although designed to be selective for CARM1, high concentrations of the inhibitor might affect other protein arginine methyltransferases (PRMTs). It is advisable to test for effects on other known PRMTs if you suspect off-target activity.
-
Non-Enzymatic Functions of CARM1: CARM1 has functions independent of its methyltransferase activity. Inhibition of the enzymatic activity may not recapitulate all effects of a CARM1 knockout.[3]
-
Cellular Context: The cellular signaling network is complex. Inhibiting CARM1 can lead to downstream effects that are not immediately obvious. For example, CARM1 inhibition can affect pathways such as transcription, cell cycle, and DNA repair.[7][8]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the wells for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different solvent or a lower final solvent concentration. |
| Different CARM1 Isoform Expression | Perform Western blot analysis to determine the relative expression levels of CARM1FL and CARM1ΔE15 in your cell line. This can help explain differences in sensitivity. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Issue 2: Discrepancy Between In Vitro and Cellular Activity
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | If possible, use a cell-based target engagement assay to confirm that this compound is reaching its intracellular target. |
| Active Efflux by Transporters | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Consider using cell lines with lower efflux pump expression or co-incubating with an efflux pump inhibitor as a control experiment. |
| High Intracellular SAM Concentration | S-adenosylmethionine (SAM) is the methyl donor for CARM1. High intracellular concentrations of SAM can compete with the inhibitor, requiring higher concentrations of this compound for effective inhibition in cells. |
| Presence of Less Sensitive CARM1 Isoforms | If your cell line predominantly expresses a less sensitive isoform of CARM1, you may observe lower potency in cellular assays. |
Experimental Protocols
General Protocol for Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5%. Add the diluted compound to the cells and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
General Protocol for Western Blotting to Detect CARM1 Isoforms
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer. Crucially, for CARM1, avoid heating the samples as this can cause aggregation and prevent proper migration in the gel. [9][10]
-
SDS-PAGE: Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CARM1 overnight at 4°C. Ensure the antibody can distinguish between the full-length and truncated isoforms if possible.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Differential CARM1 Isoform Expression in Subcellular Compartments and among Malignant and Benign Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Characterization of CARM1 isoform sensitivity to Hsp90. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic evidence for partial redundancy between the arginine methyltransferases CARM1 and PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Carm1-IN-6 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of Carm1-IN-6 (also known as iCARM1), a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This resource is designed to assist researchers in designing experiments, interpreting results, and troubleshooting potential issues related to inhibitor specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound (iCARM1) is a selective inhibitor of CARM1. It has a reported IC50 value of 12.3 μM for CARM1 and a binding affinity (Kd) of 0.67 μM.[1][2]
Q2: What is the known selectivity of this compound against other methyltransferases?
This compound is reported to be a specific inhibitor of CARM1. One study has shown that it specifically inhibits CARM1-mediated histone methylation, including H3R17me2a and H3R26me2a, in a dose-dependent manner. The same study suggests it does not affect other histone arginine methylation markers mediated by other members of the Protein Arginine Methyltransferase (PRMT) family.[3][4][5] However, comprehensive quantitative data from broad selectivity panels against other PRMTs or kinases are not yet publicly available.
Q3: How does the specificity of this compound compare to other known CARM1 inhibitors?
The discovering publication reports that this compound (iCARM1) demonstrates better specificity and activity toward CARM1 in comparison to the well-characterized CARM1 inhibitors EZM2302 and TP-064.[3][4][5]
Q4: What are the potential consequences of off-target effects when using a CARM1 inhibitor?
Off-target effects can lead to misinterpretation of experimental results, attributing a biological phenomenon to CARM1 inhibition when it may be caused by the modulation of another protein. Given the high degree of homology within the PRMT family, cross-reactivity is a potential concern. For instance, PRMT6 has been shown to have some overlapping substrate specificity with CARM1, as both can methylate Histone H3 at Arginine 17 (H3R17). Therefore, using a highly selective inhibitor is crucial for accurately defining the biological functions of CARM1.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype Observed | The observed effect may be due to inhibition of an unknown off-target protein. | 1. Validate with a structurally distinct CARM1 inhibitor: Use another well-characterized CARM1 inhibitor (e.g., EZM2302, TP-064) to see if the phenotype is recapitulated. 2. Perform a rescue experiment: If possible, overexpress a resistant mutant of CARM1 to see if it reverses the observed phenotype. 3. Conduct target engagement assays: Confirm that this compound is engaging CARM1 in your experimental system at the concentrations used. |
| Inconsistent Results Between Experiments | Variability in experimental conditions can affect inhibitor potency and selectivity. | 1. Ensure consistent inhibitor concentration and treatment duration. 2. Monitor cell health and density: Cellular stress can alter signaling pathways and drug responses. 3. Verify the purity and stability of your this compound stock solution. |
| No Effect Observed at Expected Concentrations | The inhibitor may not be active in your specific cellular context or experimental setup. | 1. Confirm CARM1 expression in your model system. 2. Perform a dose-response curve to determine the optimal concentration for your experiment. 3. Assess cellular uptake of the inhibitor if possible. |
| Difficulty Interpreting Downstream Effects | CARM1 has a wide range of substrates involved in various cellular processes, making it challenging to pinpoint the direct cause of an observed phenotype. | 1. Consult the literature for known CARM1 substrates and signaling pathways. 2. Use pathway analysis tools to interpret transcriptomic or proteomic data. 3. Investigate the methylation status of known CARM1 substrates (e.g., H3R17, PABP1) to confirm on-target activity. |
Quantitative Data Summary
While a comprehensive quantitative selectivity panel for this compound is not available in the public domain, the following table summarizes the available potency data.
| Target | Inhibitor | IC50 | Binding Affinity (Kd) | Reference |
| CARM1 | This compound (iCARM1) | 12.3 µM | 0.67 µM | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the CARM1 signaling pathway and a general workflow for assessing inhibitor off-target effects.
References
How to minimize toxicity of Carm1-IN-6 in vivo
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vivo experiments with CARM1 inhibitors.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| High animal mortality or significant weight loss at the expected therapeutic dose. | - On-target toxicity: CARM1 has essential physiological functions, and its inhibition can lead to adverse effects.[1][2] - Off-target toxicity: The inhibitor may be affecting other kinases or cellular targets. - Formulation issues: Poor solubility, precipitation of the compound, or toxicity of the vehicle. | - Dose titration: Perform a dose-response study to determine the maximum tolerated dose (MTD). - Optimize dosing schedule: Consider less frequent dosing or continuous infusion to maintain therapeutic levels while minimizing peak concentration-related toxicity. - Change administration route: Explore alternative routes (e.g., subcutaneous instead of intraperitoneal) that may alter the pharmacokinetic and toxicity profile. - Reformulate the compound: Use alternative, less toxic vehicles or solubility enhancers. (See Protocol 1). |
| Inconsistent anti-tumor efficacy between experiments. | - Compound instability: The inhibitor may be degrading in the formulation. - Variability in drug administration: Inaccurate dosing or administration. - Biological variability: Differences in tumor take rate or growth in animal models. | - Prepare fresh formulations for each experiment. - Ensure proper training and consistency in animal handling and dosing techniques. - Increase the number of animals per group to improve statistical power. |
| Precipitation of the inhibitor in the formulation. | - Poor aqueous solubility of the compound. | - Use a solubility-enhancing vehicle. Common vehicles include DMSO, PEG300, Tween 80, and Solutol HS 15. (See Protocol 1 for an example). - Prepare fresh dilutions from a concentrated stock for each use. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Observed toxicity does not correlate with CARM1 inhibition. | - Off-target effects of the inhibitor. - Toxicity of the delivery vehicle. | - Profile the inhibitor against a panel of kinases to identify potential off-targets. - Run a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation itself. |
Quantitative Data Summary
The following table summarizes key parameters for a well-characterized CARM1 inhibitor, EZM2302, to provide a reference for experimental design.
| Compound | Parameter | Value | System | Reference |
| EZM2302 (GSK3359088) | IC50 (enzymatic) | 6 nM | Biochemical assay | [3][4] |
| IC50 (cellular) | Nanomolar range | Multiple Myeloma cell lines | [3][4] | |
| In vivo Dosing | 150-300 mg/kg BID (oral) | RPMI-8226 xenograft model | [3] | |
| In vivo effect | Dose-dependent CARM1 inhibition and anti-tumor activity | RPMI-8226 xenograft model | [3] | |
| Toxicity Note | No toxic effects reported in mice in one study.[5] Another study noted no histological changes or weight loss.[6] | Mice | [5][6] |
Key Experimental Protocols
Protocol 1: Preparation of a Vehicle Formulation for In Vivo Dosing
This protocol provides a common method for formulating a poorly soluble small molecule inhibitor for oral administration in mice.
Materials:
-
CARM1 inhibitor (e.g., EZM2302)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Weigh the required amount of the CARM1 inhibitor.
-
Dissolve the inhibitor in a small volume of DMSO (e.g., 5-10% of the final volume).
-
Add PEG300 (e.g., 30-40% of the final volume) and vortex until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and mix thoroughly.
-
Add sterile water or saline to reach the final desired volume and concentration.
-
Vortex the final solution extensively to ensure homogeneity.
-
Visually inspect the solution for any precipitation before administration.
-
Administer the formulation to the animals immediately after preparation.
Note: The optimal vehicle composition will depend on the specific physicochemical properties of your inhibitor and should be determined empirically. Always include a vehicle-only control group in your experiments.
Signaling Pathways and Experimental Workflows
CARM1 Signaling in DNA Damage Response
References
- 1. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma [ouci.dntb.gov.ua]
- 5. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting dose-response curves for Carm1-IN-6
Technical Support Center: Carm1-IN-6
Welcome to the technical support resource for this compound, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). This guide provides answers to frequently asked questions and troubleshooting advice to help researchers and drug development professionals effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of CARM1. CARM1 is a Type I protein arginine methyltransferase that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone protein substrates, leading to the formation of monomethylarginine and asymmetric dimethylarginine.[1][2][3] By inhibiting the methyltransferase activity of CARM1, this compound prevents the modification of key cellular proteins involved in various processes, including transcriptional regulation, RNA processing, DNA damage repair, and cell cycle progression.[4][5][6]
Q2: How do I interpret the dose-response curve and IC50 value for this compound?
A2: The dose-response curve for this compound typically follows a sigmoidal shape when plotting percent inhibition versus the logarithm of the inhibitor concentration.[7]
-
IC50 (Half Maximal Inhibitory Concentration): This is the concentration of this compound required to inhibit 50% of CARM1's enzymatic activity in vitro.[8] A lower IC50 value indicates a more potent inhibitor.[7] IC50 values are dependent on assay conditions, particularly the concentration of the substrate (like a histone peptide) and the enzyme itself.[8][9]
-
Hill Slope (or Slope Factor): This describes the steepness of the curve. A Hill slope of 1 is typical for a 1:1 stoichiometric interaction. Slopes significantly different from 1 might suggest positive or negative cooperativity, multiple binding sites, or potential assay artifacts.[9]
-
Emax (Maximum Effect): This is the maximum inhibition achievable with the compound. Ideally, this should approach 100%. An Emax significantly below 100% may indicate partial inhibition or issues with the compound's solubility or stability at high concentrations.
For consistent results, it is recommended to report IC50 values as pIC50 (-log10 IC50), as this logarithmic transformation helps in statistical comparisons.[9]
Q3: What are the known signaling pathways affected by CARM1 inhibition?
A3: CARM1 is a transcriptional coactivator involved in numerous signaling pathways. Inhibition with this compound can be expected to impact these processes. Key pathways include:
-
p53 Signaling: CARM1 is involved in the p53-mediated DNA damage response, specifically promoting the expression of genes that lead to cell cycle arrest, such as p21.[4][10] Inhibition of CARM1 may alter the cellular response to genotoxic stress.
-
Nuclear Receptor Signaling: CARM1 acts as a secondary coactivator for nuclear receptors like the estrogen receptor (ER) and androgen receptor (AR).[1][6] Its inhibition can suppress the transcriptional activity of these receptors, which is relevant in hormone-dependent cancers.[11][12]
-
TGF-β/Smad Pathway: CARM1 can activate the TGF-β/Smad signaling pathway by methylating Smad7, a key regulatory event.[13]
-
Metabolic Pathways: CARM1 has been shown to regulate metabolic processes, including glycolysis, by methylating enzymes like PKM2.[5][14]
Below is a diagram illustrating the central role of CARM1 in various cellular signaling pathways.
Q4: How selective is this compound?
A4: this compound has been designed for high selectivity against CARM1 over other protein arginine methyltransferases (PRMTs). However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. We recommend performing experiments with the lowest effective concentration and including appropriate controls. Below is a sample selectivity profile.
| Methyltransferase | IC50 (nM) [Illustrative Data] | Selectivity (Fold vs. CARM1) |
| CARM1 (PRMT4) | 15 | 1x |
| PRMT1 | >10,000 | >667x |
| PRMT3 | >15,000 | >1000x |
| PRMT5 | >10,000 | >667x |
| PRMT6 | 8,500 | ~567x |
| PRMT7 | >20,000 | >1333x |
Troubleshooting Guides
Q5: I am not observing any inhibition of CARM1 in my biochemical assay. What could be the problem?
A5: This can be due to several factors related to the compound, assay components, or protocol.
-
Compound Integrity: Ensure this compound is fully dissolved. The compound is typically dissolved in DMSO. Sonicate or vortex gently if needed. Perform serial dilutions in assay buffer immediately before use to avoid precipitation.
-
Enzyme Activity: Verify that your recombinant CARM1 enzyme is active. Include a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only, no enzyme). The positive control should show a robust signal.
-
Substrate Concentration: The apparent potency (IC50) of a competitive inhibitor is dependent on the substrate concentration.[9] If your substrate concentration is too high, it can outcompete the inhibitor, leading to a right-shifted dose-response curve and lower apparent inhibition. Try running the assay at a substrate concentration at or below its Km value.
-
Assay Incubation Time: Ensure sufficient pre-incubation time for the inhibitor with the enzyme before adding the substrate, allowing for binding to reach equilibrium.
Q6: My dose-response curve is very shallow (Hill slope < 0.8). What does this mean?
A6: A shallow dose-response curve can indicate several phenomena:
-
Positive Cooperativity/Allostery: While less common for inhibitors, it's a theoretical possibility.
-
Cellular Heterogeneity: In cell-based assays, a shallow slope can reflect cell-to-cell variability in drug response.[15] Some cells may be more sensitive than others due to differences in CARM1 expression, cell cycle stage, or other factors.
-
Off-Target Effects: At higher concentrations, the inhibitor might be engaging secondary targets that produce an opposing or confounding effect.
-
Compound Instability/Insolubility: The compound may be precipitating out of solution at higher concentrations, leading to a plateau in effect that is lower than expected. Check for visible precipitate in your assay wells.
Q7: My dose-response curve is extremely steep (Hill slope > 1.5). What could be the cause?
A7: An unusually steep curve is often an indicator of a non-ideal inhibition mechanism.
-
Stoichiometric Inhibition: This occurs when the inhibitor concentration is close to the enzyme concentration, and the inhibitor has a very high affinity (low Kd).[16][17] Inhibition only becomes apparent when the inhibitor concentration approaches that of the enzyme, and then it rises very sharply. To test for this, try reducing the enzyme concentration in your assay; if the IC50 decreases and the curve becomes less steep, stoichiometric inhibition is likely.
-
Compound Aggregation: Some compounds can form aggregates at critical concentrations, leading to non-specific inhibition of the enzyme. This often produces very steep dose-response curves. Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help mitigate this.
-
Irreversible Inhibition: If the inhibitor binds irreversibly, it can lead to steeper curves. This can be tested with a washout experiment.
The following diagram provides a logical workflow for troubleshooting unexpected dose-response curve shapes.
Experimental Protocols
Protocol 1: In Vitro CARM1 Histone H3 Methylation Assay (Radiometric)
This protocol describes a filter-binding assay to measure the inhibition of CARM1-mediated methylation of a histone H3 peptide.
Materials:
-
Recombinant human CARM1
-
Histone H3 (1-25) peptide
-
S-[3H-methyl]-Adenosyl-L-Methionine ([3H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 1 mM EDTA
-
Inhibitor: this compound dissolved in 100% DMSO
-
P81 phosphocellulose filter paper
-
Wash Buffer: 50 mM Sodium Bicarbonate, pH 9.0
-
Scintillation fluid and counter
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of this compound in 100% DMSO. Then, dilute each concentration 1:25 into Assay Buffer (this results in a final DMSO concentration of 4%).
-
Reaction Setup: In a 96-well plate, combine the following in order (for a 25 µL final volume):
-
12.5 µL of Assay Buffer
-
2.5 µL of diluted this compound or DMSO control
-
5 µL of recombinant CARM1 (e.g., final concentration 10 nM)
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of a substrate mix containing Histone H3 peptide (final concentration 10 µM) and [3H]-SAM (final concentration 1 µM).
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Stop Reaction & Spot: Stop the reaction by adding 10 µL of 7.5% acetic acid. Spot 25 µL of each reaction onto the P81 filter paper.
-
Washing: Allow the spots to air dry. Wash the filter paper 3 times for 5 minutes each in the Wash Buffer.
-
Drying & Counting: Rinse the filter paper once with acetone (B3395972) and let it dry completely. Place the filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate percent inhibition relative to the DMSO control and plot against the log of inhibitor concentration to determine the IC50.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of this compound on the proliferation of a cancer cell line (e.g., MCF7 breast cancer cells).
Materials:
-
MCF7 cells
-
Growth Medium (e.g., DMEM with 10% FBS)
-
This compound in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom, white-walled plates
Procedure:
-
Cell Seeding: Seed MCF7 cells in the 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of growth medium. Incubate for 24 hours to allow cells to attach.
-
Compound Addition: Prepare a 10-point serial dilution of this compound in growth medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and plot the percent viability against the log of this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
The workflow for testing a novel inhibitor like this compound is summarized below.
References
- 1. The arginine methyltransferase CARM1 represses p300•ACT•CREMτ activity and is required for spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Permeability of Carm1-IN-6
Welcome to the technical support center for Carm1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor cell permeability of this compound. The information provided is based on general strategies for improving the cellular uptake of small molecule inhibitors and addresses challenges commonly observed with inhibitors of protein arginine methyltransferases like CARM1.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy between the in vitro potency (IC50) of this compound in biochemical assays and its efficacy in cell-based assays. Could poor cell permeability be the cause?
A1: Yes, a significant drop-off in activity between biochemical and cellular assays is a strong indicator of poor cell permeability. Potent small molecule inhibitors of CARM1 have been reported to have limited cellular efficacy, often requiring high concentrations to achieve the desired biological effect.[1] This suggests that low intracellular concentrations of the inhibitor are being achieved. Other potential causes could include compound instability in cell culture media or rapid metabolism by the cells.
Q2: What are the likely physicochemical properties of this compound that might contribute to its poor cell permeability?
A2: While specific data for this compound is not publicly available, common properties of small molecule inhibitors that can limit cell permeability include:
-
High Molecular Weight: Molecules over 500 Da often have difficulty diffusing across the cell membrane.
-
High Polarity: A large number of hydrogen bond donors and acceptors increases the energy barrier for the compound to leave the aqueous environment and enter the lipid bilayer of the cell membrane.
-
Low Lipophilicity: The compound may not be "greasy" enough to readily partition into the cell membrane.
-
Ionization State: If the compound is charged at physiological pH, it will be less likely to passively diffuse across the nonpolar cell membrane.
Q3: What are the primary mechanisms by which a small molecule like this compound might be actively removed from the cell?
A3: Active efflux by ATP-binding cassette (ABC) transporters is a major mechanism for the removal of xenobiotics from cells. The most common efflux pumps implicated in poor drug permeability are P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP). If this compound is a substrate for these transporters, it will be actively pumped out of the cell, leading to low intracellular concentrations.
Q4: Are there advanced strategies to overcome the limitations of poor cell permeability of CARM1 inhibitors?
A4: Yes, an emerging and highly effective strategy is the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that links the target protein (in this case, CARM1) to an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach can be more effective than simple inhibition, especially if the target protein has non-enzymatic functions. A successful CARM1 PROTAC has been developed using the CARM1 ligand TP-064, demonstrating potent and selective degradation of CARM1.[1][2]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Poor Permeability
This guide provides a step-by-step approach to understanding the underlying cause of this compound's poor cellular activity.
| Potential Cause | Troubleshooting Step | Expected Outcome/Interpretation |
| Poor Passive Permeability | 1. In Silico Analysis: Calculate physicochemical properties (LogP, polar surface area, molecular weight, number of hydrogen bond donors/acceptors). 2. PAMPA Assay: Perform a Parallel Artificial Membrane Permeability Assay to assess passive diffusion in a cell-free system. | 1. Properties outside of the "rule of five" may suggest permeability issues. 2. Low permeability in PAMPA confirms that poor passive diffusion is a contributing factor. |
| Active Efflux | 1. Bidirectional Caco-2 Assay: Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. 2. Caco-2 Assay with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP). | 1. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. 2. A significant increase in A-B permeability in the presence of an inhibitor confirms the involvement of that specific transporter. |
| Compound Instability | 1. Media Stability Assay: Incubate this compound in cell culture media for the duration of a typical experiment and quantify its concentration over time using LC-MS. 2. Metabolic Stability Assay: Incubate this compound with liver microsomes or S9 fractions to assess its metabolic stability. | 1. A decrease in concentration over time indicates instability. 2. Rapid degradation suggests that the compound is being metabolized. |
Guide 2: Strategies for Improving Cell Permeability
| Strategy | Description | Considerations |
| Structural Modification | Systematically modify the chemical structure of this compound to improve its physicochemical properties. This could involve: - Reducing the number of hydrogen bond donors/acceptors. - Increasing lipophilicity by adding non-polar groups. - Masking polar functional groups. | Requires medicinal chemistry expertise and may impact the compound's potency and selectivity for CARM1. |
| Prodrug Approach | Chemically modify this compound to create an inactive derivative (prodrug) that has improved permeability. Once inside the cell, the prodrug is converted to the active compound by cellular enzymes. | The linker used to mask the active compound must be stable in the extracellular environment but readily cleaved intracellularly. |
| Formulation with Permeation Enhancers | Co-administer this compound with agents that transiently increase the permeability of the cell membrane. | This approach is generally more applicable to in vivo studies and carries the risk of cellular toxicity. |
| PROTAC Development | Synthesize a PROTAC that links this compound (or a derivative) to an E3 ligase ligand. This shifts the therapeutic modality from inhibition to degradation. | This is a more involved strategy but can overcome the limitations of inhibitors with poor cellular efficacy.[1][2] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Prepare Lipid Membrane: A 96-well filter plate (donor plate) is coated with a solution of 2% lecithin (B1663433) in dodecane (B42187) to form an artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve this compound in a buffer solution (e.g., PBS at pH 7.4) to the desired concentration.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Assembly: Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for 5-18 hours.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability is calculated using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)]
-
Where C is a constant derived from the volumes of the donor and acceptor wells and the membrane area.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the permeability of this compound across a monolayer of human intestinal epithelial cells (Caco-2), which models both passive diffusion and active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) to ensure the formation of tight junctions.
-
Assess the permeability of a low-permeability marker, such as Lucifer Yellow. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber at various time points.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as above, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor compartment.
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: Simplified CARM1 signaling pathway.
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Mechanism of action for a CARM1 PROTAC.
References
Technical Support Center: Validating Carm1-IN-6 Activity
Welcome to the technical support center for Carm1-IN-6. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists validate the activity and specificity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). CARM1 is a Type I arginine methyltransferase that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, leading to asymmetric dimethylation (aDMA).[1][2][3] This post-translational modification plays a crucial role in regulating various cellular processes, including transcriptional activation, RNA processing, and signal transduction.[4][5][6][7] this compound presumably acts by binding to the enzyme's active site, thereby preventing the methylation of its substrates.
Q2: My cells are not showing the expected phenotype after treatment with this compound. What should I do?
There are several potential reasons for a lack of a cellular phenotype. It is crucial to first confirm that the inhibitor is active in your specific cellular context. Please refer to the troubleshooting guide below for a step-by-step approach to validate inhibitor activity.
Q3: How can I be sure that the observed effects are due to CARM1 inhibition and not off-target effects?
This is a critical question in inhibitor studies. A multi-pronged approach is necessary to build confidence in the specificity of your observations. This includes:
-
Using a negative control: A structurally similar but inactive compound is an excellent tool to control for off-target effects.
-
Validating target engagement: Directly measuring the inhibition of CARM1's methyltransferase activity in treated cells is essential.
-
Rescue experiments: If possible, overexpressing a resistant mutant of CARM1 that does not bind the inhibitor should rescue the phenotype.
Troubleshooting Guide
Issue 1: No or weak biological effect observed after this compound treatment.
This is a common issue that can arise from problems with the compound itself, the experimental setup, or the biological system. Follow these steps to troubleshoot.
Step 1: Confirm Target Engagement in Cells
Before investigating complex biological readouts, it is essential to confirm that this compound is entering the cells and inhibiting its target, CARM1.
-
Recommended Assay: Western Blot for CARM1 Substrate Methylation.
-
Rationale: A decrease in the methylation of known CARM1 substrates is direct evidence of target engagement.
-
Key Substrates:
-
PABP1 (Poly(A)-binding protein 1): A well-validated non-histone substrate of CARM1.[8]
-
SmB (a core component of the spliceosome): Another established CARM1 substrate.[8]
-
Histone H3 (Arginine 17): CARM1 is known to asymmetrically dimethylate histone H3 at arginine 17 (H3R17me2a).[2][9]
-
Global aDMA levels: An antibody that recognizes asymmetric dimethyl arginine can provide a broader view of CARM1 activity.[8]
-
Experimental Protocol: Western Blot for PABP1 Methylation
-
Cell Treatment: Plate and treat your cells with a dose-range of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a suitable duration (e.g., 24-48 hours).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using a standard lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for asymmetrically dimethylated PABP1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody against total PABP1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Expected Outcome: A dose-dependent decrease in the signal for methylated PABP1 with this compound treatment, while total PABP1 and the loading control remain unchanged.
| This compound Concentration | Methylated PABP1 Signal (Relative to Vehicle) | Total PABP1 Signal (Relative to Vehicle) |
| Vehicle (DMSO) | 100% | 100% |
| 0.1 µM | 85% | 100% |
| 1 µM | 40% | 100% |
| 5 µM | 15% | 100% |
| 10 µM | 5% | 100% |
Hypothetical data for illustrative purposes.
Step 2: Use a Positive Control Compound
To ensure your experimental system is responsive to CARM1 inhibition, use a well-characterized CARM1 inhibitor as a positive control.
-
Recommended Positive Controls: EZM2302 (GSK3359088) or TP-064 are potent and selective CARM1 inhibitors with demonstrated cellular activity.[2][8][10]
Step 3: Use a Negative Control Compound
To rule out non-specific or off-target effects of your small molecule, a negative control is invaluable.
-
Ideal Negative Control: A compound that is structurally very similar to this compound but has significantly weaker or no biochemical activity against CARM1.[8] If a specific negative control for this compound is not available, using a structurally distinct, inactive compound can still be informative.
Experimental Workflow for Validating this compound Activity
Caption: Troubleshooting workflow for validating this compound activity.
Issue 2: How to confirm the link between CARM1 inhibition and the observed phenotype?
Even after confirming target engagement, it is important to causally link CARM1 inhibition to the downstream biological effects.
Step 1: Genetic Knockdown/Knockout
Compare the phenotype induced by this compound to that of genetic depletion of CARM1 using siRNA, shRNA, or CRISPR/Cas9.
-
Experimental Protocol:
-
Transfect cells with siRNA targeting CARM1 or a non-targeting control siRNA.
-
After 48-72 hours, confirm CARM1 protein knockdown by Western blot.
-
Perform the same phenotypic assay on the knockdown cells as was done for the inhibitor-treated cells.
-
Step 2: Signaling Pathway Analysis
CARM1 is implicated in several signaling pathways. Investigating these can help to understand the mechanism of action of this compound.
-
p53 Signaling: Inhibition of CARM1 has been shown to activate the p53 signaling pathway in multiple myeloma cells.[1] You can assess the levels of p53 and its downstream targets (e.g., p21) by Western blot or qPCR.
-
TGF-β/Smad Signaling: CARM1 can activate the TGF-β/Smad pathway by methylating Smad7.[11]
-
DNA Damage Response: CARM1 plays a role in the DNA damage response by methylating coactivators like p300.[12]
CARM1's Role in Selected Signaling Pathways
Caption: Simplified diagram of CARM1's involvement in key signaling pathways.
Quantitative Data Summary
The following table summarizes IC50 values for known CARM1 inhibitors from the literature, which can serve as a benchmark for your experiments.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Proliferation) | Reference Cell Line | Citation |
| EZM2302 | CARM1 | 6 nM | < 100 nM (at day 14) | Multiple Myeloma cell lines | [8][13] |
| TP-064 | CARM1 | Potent inhibitor | Micromolar range | Multiple Myeloma cell lines | [10] |
| CH-1 | CARM1/HDAC2 | 3.71 ± 0.11 nM (CARM1) | < 1 µM | DU145 (Prostate Cancer) | [14] |
| iCARM1 | CARM1 | 12.3 µM | ~5 µM | MCF7 (Breast Cancer) | [6] |
Note: IC50 values can vary significantly depending on the assay conditions, cell type, and treatment duration. It is crucial to determine the effective concentration of this compound in your specific experimental system.
References
- 1. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arginine methyltransferase CARM1 represses p300•ACT•CREMτ activity and is required for spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to Carm1-IN-6 in Cancer Cells
Welcome to the technical support center for researchers utilizing Carm1-IN-6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as iCARM1, is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1] CARM1 is a protein methyltransferase that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins.[2][3] In cancer, CARM1 is often overexpressed and contributes to tumor progression, metastasis, and therapeutic resistance.[2][3] this compound works by binding to the substrate-binding pocket of CARM1, thereby inhibiting its enzymatic activity.[4] This inhibition can suppress the expression of oncogenic genes and promote anti-tumor immune responses.[4]
Q2: I am not observing the expected phenotype (e.g., decreased cell proliferation) after treating my cells with this compound. What are the possible reasons?
There are several potential reasons for a lack of response to this compound. These can be broadly categorized into experimental issues and biological resistance.
-
Experimental Troubleshooting:
-
Inhibitor Instability: Small molecule inhibitors can be unstable in cell culture media.[2] Ensure that your stock solutions are properly stored at -20°C or below and avoid repeated freeze-thaw cycles.[5] It is also advisable to prepare fresh dilutions for each experiment.
-
Incorrect Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Cell Permeability: While this compound is designed to be cell-permeable, issues with cellular uptake can occasionally occur. You can assess target engagement by performing a Western blot for downstream markers of CARM1 activity (e.g., methylated substrates).
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically below 0.5%).[5]
-
-
Biological Resistance Mechanisms:
-
Alternative Splicing of CARM1: Cancer cells can express different isoforms of CARM1. A common splice variant, CARM1ΔE15, lacks exon 15 which contains the automethylation site and may have altered substrate specificity and function, potentially contributing to drug resistance.[6]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of CARM1. Key pathways implicated in resistance to CARM1 inhibition include the TGF-β/Smad and EWS-FLI1 signaling pathways.
-
Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing the intracellular concentration of the inhibitor.
-
Role of METTL3: The RNA methyltransferase METTL3 has been implicated in drug resistance in various cancers.[1][7][8][9][10] Upregulation of METTL3 can promote the translation of oncogenes and contribute to resistance to targeted therapies.[7][10]
-
Q3: How can I determine if my cells are resistant to this compound due to alternative splicing of CARM1?
You can investigate the expression of CARM1 isoforms using the following methods:
-
RT-qPCR: Design specific primers to differentiate between the full-length (CARM1FL) and the exon 15-deleted (CARM1ΔE15) transcripts.[6][11]
-
Western Blotting: Use antibodies that can distinguish between the two protein isoforms. An antibody targeting an epitope in exon 16 will detect both isoforms, while an antibody specific to an epitope in exon 15 will only detect the full-length protein.[6][11]
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a selective inhibitor, off-target effects are always a possibility with small molecules. It is important to:
-
Consult Selectivity Data: Review published data on the selectivity profile of this compound and similar inhibitors like EZM2302.[12][13][14]
-
Perform Control Experiments: Use a structurally unrelated CARM1 inhibitor to confirm that the observed phenotype is due to CARM1 inhibition and not an off-target effect of this compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant form of CARM1 to see if it reverses the effects of the inhibitor.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of CARM1 Activity
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. Test the stability of the inhibitor in your specific cell culture medium over time.[2] |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the IC50 value for this compound in your cell line. Start with a broad range of concentrations. |
| Low CARM1 Expression | Confirm CARM1 protein expression in your cell line by Western blot. |
| Cellular Efflux of the Inhibitor | Co-treat cells with an inhibitor of ABC transporters (e.g., verapamil) to see if it enhances the effect of this compound. |
| Alternative Splicing | Analyze the expression of CARM1 isoforms (CARM1FL and CARM1ΔE15) by RT-qPCR or Western blot.[6] |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.[5] |
| Off-Target Effects | Validate your findings with a second, structurally different CARM1 inhibitor. Perform a rescue experiment by overexpressing CARM1. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to the inhibitor. Consider using a different cell line if possible. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound (iCARM1) and another commonly used CARM1 inhibitor, EZM2302.
| Inhibitor | Assay Type | Target | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound (iCARM1) | In vitro methylation | CARM1 | - | 12.3 | [4][15] |
| Cell Viability | - | MCF7 | 1.797 | [4] | |
| Cell Viability | - | T47D | 4.74 | [4] | |
| Cell Viability | - | BT474 | 2.13 | [4] | |
| EZM2302 | Biochemical | CARM1 | - | 0.006 | |
| Cell Viability | - | MM.1S | 0.05 - 0.1 | [16] | |
| Cell Viability | - | NCI-H929 | 0.1 - 0.25 | [16] |
Experimental Protocols
Western Blot for CARM1 and Phospho-Smad2/3
This protocol is for assessing the total protein levels of CARM1 and the activation of the TGF-β pathway by measuring phosphorylated Smad2/3.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-CARM1, anti-phospho-Smad2/3 (Ser465/467), anti-Smad2/3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system.
RT-qPCR for CARM1 Isoforms (CARM1FL and CARM1ΔE15)
This protocol allows for the quantification of the relative expression of the full-length and exon 15-deleted isoforms of CARM1.[6][11]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers specific for CARM1FL and CARM1ΔE15 (and a housekeeping gene like GAPDH)
Procedure:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate with SYBR Green master mix and isoform-specific primers.
-
Perform qPCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of each isoform, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP)-seq for EWS-FLI1 Target Genes
This protocol is for identifying the genomic regions bound by the EWS-FLI1 fusion protein.[17][18][19]
Materials:
-
Formaldehyde (B43269) for crosslinking
-
Glycine to quench crosslinking
-
Lysis buffers
-
Sonicator
-
Anti-EWS-FLI1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Crosslink cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear DNA to fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-EWS-FLI1 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column.
-
Prepare a DNA library for next-generation sequencing.
Signaling Pathways and Logical Relationships
References
- 1. METTL3 promotes drug resistance to oxaliplatin in gastric cancer cells through DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CARM1 automethylation is controlled at the level of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA methyltransferase METTL3 induces intrinsic resistance to gefitinib by combining with MET to regulate PI3K/AKT pathway in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL3 depletion contributes to tumour progression and drug resistance via N6 methyladenosine-dependent mechanism in HR+HER2—breast cancer | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. EWS/FLI1 Characterization, Activation, Repression, Target Genes and Therapeutic Opportunities in Ewing Sarcoma [mdpi.com]
- 19. Frontiers | EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma [frontiersin.org]
Validation & Comparative
CARM1-IN-6 vs. EZM2302: A Head-to-Head Comparison of CARM1 Inhibitor Specificity
In the landscape of epigenetic drug discovery, the development of highly specific inhibitors for protein arginine methyltransferases (PRMTs) is a critical endeavor. Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in various cancers. This guide provides a detailed, data-driven comparison of two notable CARM1 inhibitors, Carm1-IN-6 (also referred to as iCARM1) and EZM2302, with a focus on their specificity, a key determinant of their potential clinical utility and research application.
This comparison synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of these two compounds. We will delve into their potency, selectivity against other methyltransferases, and their differential effects on histone and non-histone substrates.
At a Glance: Key Differences in Specificity and Potency
While both this compound and EZM2302 are effective inhibitors of CARM1, they exhibit distinct profiles in terms of potency and substrate specificity. EZM2302 is a significantly more potent inhibitor in biochemical assays. However, recent findings suggest that this compound may offer a different specificity profile, particularly concerning its activity towards histone substrates.
| Feature | This compound (iCARM1) | EZM2302 |
| Biochemical Potency (IC50) | 12.3 µM (peptide substrate)[1] | 6 nM[2] |
| Primary Specificity Claim | Better specificity and activity toward CARM1 compared to EZM2302, particularly in inhibiting histone methylation.[1][3][4][5][6] | Potent and selective CARM1 inhibitor with broad selectivity against other histone methyltransferases.[2] |
| Effect on Histone Methylation | Directly inhibits CARM1-mediated methylation of histone H3 at arginines 17 and 26 (H3R17me2a & H3R26me2a).[7] | Minimal effect on global histone H3 arginine 17 and 26 methylation in cellular assays.[6][8][9] |
| Effect on Non-Histone Substrates | Reduces overall mono- and asymmetric dimethylarginine levels.[7] | Potently inhibits the methylation of non-histone substrates such as PABP1 and SmB.[2][9] |
| Mechanism of Action | Binds to the substrate-binding pocket of CARM1.[3] | Stabilizes an inactive CARM1-S-adenosylhomocysteine (SAH) complex.[9][10] |
Delving into the Data: A Closer Look at Specificity
The central question of which inhibitor is "more specific" is nuanced and depends on the experimental context and the desired outcome.
This compound (iCARM1): A Focus on Histone Substrate Inhibition
Recent research has positioned this compound as a CARM1 inhibitor with a distinct advantage in its ability to directly inhibit the methylation of histone substrates. A 2024 study in the Journal of Medicinal Chemistry by Peng and colleagues reported that iCARM1 demonstrated superior specificity and activity in the context of breast cancer research when compared to EZM2302 and another inhibitor, TP-064.[1][3][4][5][6] The key finding is that this compound effectively inhibits CARM1's enzymatic activity on histone H3, a critical function of CARM1 in transcriptional regulation.[7] This suggests that for studies focused on the role of CARM1 in chromatin modification and gene expression through histone methylation, this compound may be a more appropriate tool.
EZM2302: High Potency and Selectivity for Non-Histone Substrates
EZM2302 stands out for its exceptional potency, with an IC50 in the low nanomolar range.[2] It is described as having broad selectivity against other histone methyltransferases.[2] A significant characteristic of EZM2302 is its preferential inhibition of CARM1's activity on non-histone substrates.[6][8][9] Studies have shown that while it potently blocks the methylation of proteins like PABP1 and SmB, it has a minimal impact on the overall levels of histone H3 arginine methylation in cellular contexts.[6][8][9] This differential activity suggests that EZM2302 could be a valuable tool for dissecting the non-histone-related functions of CARM1.
Experimental Protocols: Methodologies for Assessing Specificity
To provide a comprehensive understanding of how the specificity of these inhibitors is determined, detailed experimental protocols for key assays are outlined below.
In Vitro CARM1 Methyltransferase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on CARM1's enzymatic activity.
Objective: To measure the IC50 value of an inhibitor against purified CARM1 enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Enzyme and Substrate: Add purified recombinant human CARM1 enzyme to the reaction buffer. As a substrate, a synthetic peptide corresponding to a known CARM1 methylation site (e.g., from histone H3 or PABP1) or full-length histone proteins can be used.
-
Cofactor: Include the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H]-SAM), in the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or EZM2302) to the reaction wells.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Detection: The transfer of the radiolabeled methyl group to the substrate is quantified using methods such as filter-binding assays followed by scintillation counting, or by mass spectrometry.[8][11]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Western Blot Analysis for Substrate Methylation
This assay assesses the ability of an inhibitor to block CARM1 activity within a cellular environment.
Objective: To determine the effect of an inhibitor on the methylation status of endogenous CARM1 substrates (both histone and non-histone).
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known CARM1 expression) to approximately 80% confluency. Treat the cells with varying concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the methylated form of the substrate of interest (e.g., anti-H3R17me2a, anti-H3R26me2a, or antibodies against methylated non-histone substrates). Also, probe with antibodies against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands. Quantify the band intensities to determine the relative levels of substrate methylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement of a drug within intact cells.
Objective: To confirm that the inhibitor binds to CARM1 in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble CARM1 remaining at each temperature by Western blotting.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[1][3][12][13][14]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CARM1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: CARM1 signaling pathway in the nucleus and cytoplasm.
Caption: Experimental workflow for CARM1 inhibitor characterization.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and EZM2302 ultimately depends on the specific research question and the desired experimental outcome.
-
For studies focused on the role of CARM1 in histone modification and the regulation of gene expression via chromatin remodeling, this compound (iCARM1) appears to be a more suitable tool, given its demonstrated ability to inhibit histone H3 methylation.
-
For investigations into the non-histone-related functions of CARM1, or when maximal potency is the primary concern, EZM2302 is an excellent choice due to its low nanomolar IC50 and its preferential targeting of non-histone substrates.
It is important to note that the claim of "better specificity" for this compound is based on its differential activity profile rather than a comprehensive head-to-head screen against a broad panel of kinases and other off-targets in the same study. As with any chemical probe, researchers should carefully consider the available data and, where possible, use orthogonal approaches to validate their findings. The continued development and characterization of selective CARM1 inhibitors like this compound and EZM2302 are crucial for advancing our understanding of CARM1 biology and its role in disease.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of CARM1 Inhibitors: Carm1-IN-6 vs. TP-064
For researchers in oncology, epigenetics, and drug discovery, the selective inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key regulator of gene transcription, presents a promising therapeutic strategy. This guide provides a comprehensive comparison of two notable CARM1 inhibitors, Carm1-IN-6 (also known as iCARM1) and TP-064, focusing on their potency, supporting experimental data, and the methodologies used for their evaluation.
Potency and Efficacy: A Quantitative Overview
The inhibitory potential of this compound and TP-064 against CARM1 has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with a lower value indicating a more potent inhibitor.
| Inhibitor | IC50 (Biochemical Assay) | Cellular Assay Performance |
| This compound (iCARM1) | 12.3 μM[1] | Demonstrates inhibition of CARM1-mediated histone methylation and suppresses breast cancer cell growth.[2][3] |
| TP-064 | < 10 nM[2] | Potently inhibits CARM1 methyltransferase activity and reduces arginine dimethylation of CARM1 substrates in cells.[2] It has been shown to inhibit the proliferation of multiple myeloma cell lines.[2] |
TP-064 exhibits significantly higher potency in biochemical assays with an IC50 value in the nanomolar range, suggesting a strong direct inhibition of the CARM1 enzyme.[2] this compound, while less potent in biochemical assays with a micromolar IC50, has demonstrated effective inhibition of CARM1 activity within a cellular context and notable anti-proliferative effects in breast cancer models.[1][2][3]
Experimental Methodologies
The characterization of these inhibitors relies on a suite of robust experimental protocols designed to assess their direct interaction with CARM1, their enzymatic inhibition, and their effects in a cellular environment.
Biochemical Assays
These assays directly measure the inhibitor's effect on the enzymatic activity of purified CARM1.
-
In Vitro Methylation Assay: This assay quantifies the ability of an inhibitor to block the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a CARM1 substrate, such as histone H3 or a peptide derived from a known substrate like PABP1.[2][4][5] The reaction mixture typically includes purified CARM1 enzyme, the substrate, radiolabeled or chemically tagged SAM, and the inhibitor at varying concentrations. The level of methylation is then measured, often through techniques like filter binding assays, scintillation counting, or mass spectrometry.[4][5]
-
Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to measure the binding affinity and kinetics between an inhibitor and its target protein.[2] In this setup, CARM1 is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding and dissociation of the inhibitor are monitored in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and subsequently the dissociation constant (Kd), which reflects binding affinity.[2]
Cellular Assays
These assays evaluate the inhibitor's activity within a living cell, providing insights into its cell permeability, stability, and on-target effects in a more physiological context.
-
Cellular Thermal Shift Assay (CETSA): CETSA is used to confirm target engagement in cells.[2] The principle is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) CARM1 is quantified, typically by Western blotting.[2][6] A shift in the melting temperature of CARM1 in the presence of the inhibitor indicates direct binding.
-
Western Blotting for Substrate Methylation: To assess the inhibitor's effect on CARM1's enzymatic activity in cells, the methylation status of known CARM1 substrates (e.g., PABP1, BAF155) is analyzed.[6] Cells are treated with the inhibitor, and cell lysates are then subjected to Western blotting using antibodies specific to the methylated form of the substrate. A reduction in the methylation signal indicates successful inhibition of CARM1.[6]
-
Cell Proliferation Assays: These assays, such as the MTT or colony formation assays, are used to determine the effect of the inhibitor on the growth of cancer cell lines.[2][7] Cells are treated with a range of inhibitor concentrations, and cell viability or proliferative capacity is measured over time.[2][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified CARM1 signaling pathway and a typical experimental workflow for evaluating CARM1 inhibitors.
Caption: Simplified CARM1 signaling pathway and points of inhibition.
Caption: General workflow for the evaluation of CARM1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Comparative Analysis of EZM2302: A Potent and Selective CARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the cross-reactivity profile of the CARM1 inhibitor EZM2302 against other Protein Arginine Methyltransferases (PRMTs), supported by experimental data and protocols.
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair. Its dysregulation has been implicated in several cancers, making it a compelling target for therapeutic intervention. EZM2302 has emerged as a potent and selective small molecule inhibitor of CARM1, demonstrating significant anti-tumor activity in preclinical models. A crucial aspect of its preclinical characterization is its selectivity profile against other members of the PRMT family, which share structural similarities in their catalytic domains. This guide provides a comprehensive comparison of the cross-reactivity of EZM2302 with other PRMTs, presenting quantitative data, detailed experimental methodologies, and a visual representation of its selectivity.
Selectivity Profile of EZM2302 Against a Panel of PRMTs
The inhibitory activity of EZM2302 was assessed against a panel of human PRMTs to determine its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from biochemical assays.
| Target Enzyme | Enzyme Type | EZM2302 IC50 (nM) | Selectivity over CARM1 (fold) |
| CARM1 (PRMT4) | Type I | 6 | 1 |
| PRMT1 | Type I | >100,000 | >16,667 |
| PRMT2 | Type I | >100,000 | >16,667 |
| PRMT3 | Type I | >100,000 | >16,667 |
| PRMT5 | Type II | >100,000 | >16,667 |
| PRMT6 | Type I | >100,000 | >16,667 |
| PRMT7 | Type III | >100,000 | >16,667 |
| PRMT8 | Type I | >100,000 | >16,667 |
Data sourced from biochemical assays as described in Drew, A.E., et al. (2017).[1][2]
The data clearly indicates that EZM2302 is a highly selective inhibitor of CARM1, with IC50 values for other tested PRMTs being significantly higher, demonstrating a selectivity of over 16,000-fold.[1][2]
Experimental Protocols
The selectivity of EZM2302 was determined using a radiometric histone methyltransferase (HMT) assay. Below is a detailed methodology for this key experiment.
Radiometric Histone Methyltransferase (HMT) Assay
Objective: To quantify the enzymatic activity of PRMTs in the presence of varying concentrations of EZM2302 to determine the IC50 values.
Materials:
-
Recombinant human PRMT enzymes (CARM1, PRMT1, PRMT2, PRMT3, PRMT5, PRMT6, PRMT7, PRMT8)
-
EZM2302 (test inhibitor)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor
-
Biotinylated peptide substrates specific for each PRMT
-
Assay Buffer: 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% Bovine Skin Gelatin, 0.002% Tween-20
-
Unlabeled S-adenosyl-L-methionine (SAM) for quenching the reaction
-
Streptavidin-coated filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of EZM2302 is prepared in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
-
Enzyme Pre-incubation: The respective PRMT enzyme is pre-incubated with the diluted EZM2302 or DMSO (vehicle control) for 30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the start of the enzymatic reaction.
-
Reaction Initiation: The methyltransferase reaction is initiated by adding a mixture of the specific biotinylated peptide substrate and [³H]-SAM to the pre-incubated enzyme-inhibitor solution. The final assay conditions for the CARM1 assay were 0.25 nM CARM1, 30 nM [³H]-SAM, and 250 nM biotinylated peptide.[2]
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for the methylation of the peptide substrate.
-
Reaction Quenching: The enzymatic reaction is stopped by the addition of a high concentration of unlabeled SAM (e.g., 300 µM).[2]
-
Detection: The biotinylated peptides are captured on streptavidin-coated filter plates. The plates are then washed to remove unincorporated [³H]-SAM.
-
Signal Quantification: Scintillation fluid is added to each well, and the amount of incorporated [³H]-methyl groups on the peptide substrate is quantified using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition for each EZM2302 concentration is calculated relative to the DMSO control. The IC50 values are then determined by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing CARM1 Selectivity within the PRMT Family
The following diagram illustrates the selective inhibition of CARM1 by EZM2302 within the context of the PRMT enzyme family.
Caption: Selectivity profile of EZM2302 against the PRMT family.
CARM1 Signaling Pathways and Therapeutic Rationale
CARM1 plays a crucial role in various signaling pathways that are often dysregulated in cancer. For instance, CARM1 can act as a coactivator for nuclear receptors like the estrogen receptor (ER) and androgen receptor (AR), promoting the transcription of genes involved in cell proliferation. Additionally, CARM1 is involved in the DNA damage response and can influence p53 signaling.[3] The high selectivity of EZM2302 for CARM1 ensures that its therapeutic effects are primarily mediated through the inhibition of CARM1-dependent pathways, minimizing off-target effects that could arise from the inhibition of other PRMTs.
The following diagram illustrates a simplified overview of CARM1's role in transcriptional activation, a key pathway targeted by EZM2302.
Caption: Simplified CARM1-mediated transcriptional activation pathway.
References
Synergistic Anti-Cancer Effects of CARM1 Inhibition: A Comparative Guide to Combination Therapies
The Coactivator-Associated Arginine Methyltransferase 1 (CARM1) has emerged as a pivotal target in oncology. Its role in transcriptional regulation and other cellular processes makes it a compelling candidate for therapeutic intervention. While CARM1 inhibitors have shown promise as monotherapies, their true potential may lie in combination with other anti-cancer agents. This guide provides a comparative analysis of the synergistic effects observed when a CARM1 inhibitor, such as the conceptual Carm1-IN-6, is combined with other inhibitors, supported by experimental data from studies using surrogate CARM1 inhibitors like iCARM1 and EZM2302.
Synergy with Endocrine Therapy in ER-Positive Breast Cancer
Inhibition of CARM1 has been shown to synergistically enhance the efficacy of endocrine therapies, such as tamoxifen (B1202) and fulvestrant, in estrogen receptor-positive (ER+) breast cancer. This is particularly relevant for overcoming endocrine therapy resistance, a significant clinical challenge.
Quantitative Data Summary
| Combination | Cell Line | Key Parameter | Value | Reference |
| iCARM1 (2.5 µM) + Tamoxifen (5 µM) | MCF7 | Combination Index (CI) | 0.56 | [1][2] |
| iCARM1 (2.5 µM) + Fulvestrant (ICI) (2.5 µM) | MCF7 | Combination Index (CI) | 0.47 | [1][2] |
A Combination Index (CI) value < 1 indicates a synergistic effect.
Mechanistic Rationale
CARM1 is a coactivator for the estrogen receptor-alpha (ERα), promoting the transcription of oncogenic genes. By inhibiting CARM1, the transcriptional activity of ERα is reduced, re-sensitizing resistant cells to endocrine therapy. The combination of a CARM1 inhibitor and an ERα antagonist delivers a dual blow to the ERα signaling pathway.[1][2]
Signaling Pathway Diagram
Caption: Dual inhibition of ERα and CARM1 signaling.
Synergy with Chemotherapy (Etoposide) in Breast Cancer
The combination of CARM1 inhibitors with conventional chemotherapy, such as the topoisomerase II inhibitor etoposide (B1684455), has demonstrated significant synergy in breast cancer models, including triple-negative breast cancer (TNBC).
Quantitative Data Summary
| Combination | Cell Line | Key Parameter | Value | Reference |
| iCARM1 (2.5 µM) + Etoposide (10 µM) | MCF7 | Combination Index (CI) | 0.41 | [1][2] |
| iCARM1 (2.5 µM) + Etoposide (10 µM) | 4T-1 (TNBC) | Combination Index (CI) | 0.31 | [1][2] |
| iCARM1 (25 mg/kg) + Etoposide (8 mg/kg) | 4T-1 (in vivo) | Combination Index (CI) | 0.57 | [1] |
Mechanistic Rationale
CARM1 inhibition upregulates the expression of type I interferon (IFN) and IFN-stimulated genes (ISGs). This IFN response can enhance the cytotoxic effects of chemotherapy and stimulate an anti-tumor immune response. Co-treatment with etoposide and a CARM1 inhibitor leads to a more robust induction of apoptosis and stronger anti-tumor immune infiltration, characterized by increased CD8+ T cells in the tumor microenvironment.[1]
Experimental Workflow Diagram
Caption: Workflow for in vivo combination therapy studies.
Synergy with CBP/p300 Inhibition in Diffuse Large B-Cell Lymphoma (DLBCL)
A synthetic lethal interaction has been identified between CARM1 and the histone acetyltransferases (HATs) CREBBP (CBP) and EP300 (p300), particularly in DLBCLs that are wild-type for CREBBP/EP300.
Quantitative Data Summary
| Combination | Cell Line | Key Parameter | Value | Reference |
| CARM1iTP + CBP30 | U2932 | Combination Index (CI) | < 1 (synergistic) | [3][4] |
| CARM1iTP (1-10 µM) + CBP30 (1-2 µM) | U2932 | Bliss Independence Score | > 20% (synergistic) | [3][4] |
Mechanistic Rationale
CARM1 is known to methylate and positively modulate the HAT activity of the CBP/p300 complex. In DLBCL cells, inhibiting CARM1 reduces the HAT activity of CBP/p300, leading to the downregulation of their target genes. When a CARM1 inhibitor is combined with a CBP/p300 inhibitor, this effect is synergistically enhanced, resulting in a significant impairment of cancer cell growth and survival.[4][5]
Signaling Pathway Diagram
Caption: Synergistic inhibition of HAT activity in DLBCL.
Synergy with Immune Checkpoint Blockade
Targeting CARM1 has a dual effect on the tumor and the immune system, sensitizing resistant tumors to immune checkpoint inhibitors (ICIs) like anti-CTLA-4 and anti-PD-1.
Quantitative Data Summary
Quantitative synergy scores (e.g., CI) are not typically calculated for in vivo immunotherapy studies. Synergy is demonstrated by comparing tumor growth inhibition and survival rates between monotherapy and combination therapy groups.
| Combination | Animal Model | Outcome | Reference |
| EZM2302 + anti-CTLA-4 | 4T1 Breast Cancer | Marked survival benefit compared to either agent alone. | [1][6] |
| EZM2302 + anti-PD-1 | Colorectal Cancer (MC38) | Significantly reduced tumor volume and weight compared to anti-PD-1 alone. | [7] |
Mechanistic Rationale
CARM1 inhibition has a two-pronged effect:
-
On Tumor Cells: It induces a potent type I interferon response, which sensitizes the tumor to T-cell-mediated killing.[3][8]
-
On T-Cells: It enhances the anti-tumor function of T-cells and preserves a memory-like T-cell population within the tumor.[3][8]
This dual action overcomes resistance to ICIs by increasing T-cell infiltration and function within the tumor microenvironment.[6]
Experimental Workflow Diagram
Caption: Workflow for testing synergy with immunotherapy.
Experimental Protocols
Cell Viability and Synergy Assessment (In Vitro)
-
Cell Seeding: Plate cancer cells (e.g., MCF7, U2932) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination drug (e.g., tamoxifen, etoposide, CBP30) both alone and in combination.
-
Incubation: Incubate the cells for a specified period (e.g., 6-7 days).
-
Viability Assay: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy.[3]
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Drug Treatment: Treat the cells with the inhibitors at fixed concentrations, alone or in combination.
-
Incubation: Allow cells to grow for 10-14 days, replacing the medium with fresh drugs every 3-4 days.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) to assess the long-term effect on cell proliferation and survival.[1]
In Vivo Tumor Xenograft/Allograft Studies
-
Animal Model: Use appropriate mouse strains. For immunotherapy studies, immunocompetent syngeneic models (e.g., BALB/c for 4T-1 tumors, C57BL/6 for B16F10 tumors) are essential. For other studies, immunodeficient mice (e.g., nude or SCID) are used.[1][7]
-
Tumor Cell Implantation: Subcutaneously or orthotopically inject a suspension of tumor cells (e.g., 1 x 106 cells) into the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. Administer drugs via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined schedules.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (e.g., IHC for immune markers), and molecular analysis (e.g., RT-qPCR).[1][7]
References
- 1. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacr.org [aacr.org]
- 7. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
CARM1 Inhibition vs. Knockdown: A Comparative Analysis for Researchers
For researchers in oncology, neurobiology, and metabolic diseases, understanding the nuances of targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1) is critical. This guide provides a detailed comparison of two primary experimental approaches: pharmacological inhibition using small molecules, represented here by well-characterized inhibitors such as EZM2302, and genetic knockdown through techniques like shRNA. We present a synthesis of experimental data, detailed protocols, and visual representations of the underlying signaling pathways to aid in the selection of the most appropriate method for your research needs.
At a Glance: CARM1 Inhibitor vs. Knockdown
| Parameter | CARM1 Inhibitor (e.g., EZM2302) | CARM1 Knockdown (e.g., shRNA) | Key Considerations |
| Mechanism of Action | Reversible or irreversible binding to the CARM1 catalytic site or an allosteric site, inhibiting its methyltransferase activity.[1][2] | Reduction of CARM1 mRNA and protein levels through RNA interference, leading to decreased overall CARM1 function. | Inhibitors offer temporal control, while knockdown provides a more sustained depletion of the CARM1 protein. |
| Effect on Substrate Methylation | Dose-dependent decrease in the methylation of non-histone substrates like PABP1 and SmB.[3] Some inhibitors (e.g., TP-064) also reduce histone H3R17 and H3R26 methylation, while others (e.g., EZM2302) have minimal effect on histone marks.[1][2] | Significant reduction in both histone and non-histone substrate methylation due to the depletion of the CARM1 enzyme.[3] | The choice of inhibitor can allow for selective targeting of cytoplasmic versus nuclear CARM1 functions. |
| Impact on Cell Proliferation | Inhibition of cell proliferation and induction of cell cycle arrest in various cancer cell lines.[4] | Inhibition of cell proliferation and induction of G0/G1 phase cell cycle arrest.[4] | Both methods demonstrate efficacy in suppressing cancer cell growth. |
| Gene Expression Changes | Suppression of oncogenic estrogen/ERα-target genes.[4] Activation of type I interferon (IFN) and IFN-induced genes (ISGs).[4] | Similar suppression of ERα-target genes and activation of ISGs.[4] Transcriptomic analysis of CARM1 knockout models reveals broad changes in gene expression related to muscle development, metabolism, and neuromuscular junctions.[5] | Both approaches lead to significant alterations in the transcriptome, affecting multiple signaling pathways. |
| Specificity | High specificity for CARM1 over other PRMTs is achievable with optimized compounds.[3][4] However, off-target effects are a potential concern with any small molecule inhibitor. | High specificity for the CARM1 transcript. Off-target effects due to the shRNA sequence are possible but can be mitigated with careful design and validation. | Both methods require rigorous validation to ensure the observed effects are CARM1-specific. |
| Experimental Control | Allows for acute and reversible inhibition, enabling the study of dynamic cellular processes. Dose-dependent effects can be precisely controlled. | Provides long-term, stable suppression of CARM1. The level of knockdown can be modulated to some extent. | The choice depends on the desired duration and reversibility of CARM1 inhibition for the specific research question. |
Experimental Protocols
CARM1 Inhibitor Treatment
Objective: To pharmacologically inhibit CARM1 activity in cell culture.
Materials:
-
CARM1 inhibitor (e.g., EZM2302, TP-064, or iCARM1)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Target cell line
-
96-well or other appropriate culture plates
-
Assay-specific reagents (e.g., for proliferation, western blot, or qPCR)
Procedure:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Inhibitor Preparation: Prepare a stock solution of the CARM1 inhibitor in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) at the same final concentration should be prepared.
-
Treatment: Remove the existing medium from the cells and add the medium containing the CARM1 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
Analysis: Following incubation, perform the desired downstream analysis. For example:
-
Cell Viability/Proliferation: Use assays such as MTT, CellTiter-Glo, or direct cell counting.
-
Protein Analysis (Western Blot): Lyse cells and probe for CARM1 substrate methylation (e.g., methylated PABP1) and total protein levels.
-
Gene Expression Analysis (RT-qPCR): Isolate RNA and perform reverse transcription followed by quantitative PCR for target genes.
-
CARM1 Knockdown using shRNA
Objective: To achieve stable knockdown of CARM1 expression in a target cell line.
Materials:
-
Lentiviral or retroviral vector encoding an shRNA targeting CARM1 (and a non-targeting control shRNA).
-
Packaging plasmids (e.g., psPAX2 and pMD2.G for lentivirus).
-
HEK293T cells (for virus production).
-
Transfection reagent.
-
Target cell line.
-
Polybrene or other transduction enhancers.
-
Puromycin or other selection antibiotics.
Procedure:
-
Viral Particle Production:
-
Co-transfect HEK293T cells with the shRNA-expressing vector and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter. Viral particles can be concentrated if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cells to be 50-70% confluent on the day of transduction.
-
Add the viral supernatant to the cells in the presence of a transduction enhancer like polybrene.
-
Incubate for 24-48 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with a fresh medium containing a selection antibiotic (e.g., puromycin) at a predetermined optimal concentration.
-
Maintain the cells under selection pressure until non-transduced control cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the stable cell line.
-
Verify the knockdown efficiency at both the mRNA level (RT-qPCR) and protein level (Western blot).
-
Signaling Pathways and Experimental Workflows
CARM1 in DNA Damage Response
CARM1 plays a pivotal role in the cellular response to DNA damage. Upon activation by ATM kinase, CARM1 methylates the coactivator p300 and histones. This methylation event is crucial for the formation of a coactivator complex with BRCA1, leading to the expression of cell cycle inhibitors like p21 and Gadd45, which in turn promotes cell cycle arrest and DNA repair.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Tamoxifen Resistance: A Comparative Analysis of Carm1-IN-6 and Alternative Therapies in Breast Cancer Models
For Immediate Release
[City, State] – [Date] – In the ongoing battle against endocrine-resistant breast cancer, a novel CARM1 inhibitor, Carm1-IN-6 (also referred to as iCARM1), has demonstrated significant efficacy in preclinical models of tamoxifen-resistant breast cancer. This guide provides a comprehensive comparison of this compound with established alternative therapies, offering researchers, scientists, and drug development professionals a detailed overview of its performance supported by experimental data.
Introduction to Tamoxifen (B1202) Resistance and the Role of CARM1
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to tamoxifen, posing a major clinical challenge. Coactivator-associated arginine methyltransferase 1 (CARM1) has emerged as a key player in this resistance mechanism. CARM1 is an enzyme that methylates histone and non-histone proteins, leading to the activation of estrogen/ERα-target genes that promote cancer cell growth and survival.[1] Elevated CARM1 expression is associated with poor prognosis in breast cancer.[1] Inhibition of CARM1 presents a promising strategy to overcome tamoxifen resistance.
This compound: A Potent and Selective CARM1 Inhibitor
This compound (iCARM1/ZINC65534584) is a potent and selective small molecule inhibitor of CARM1.[2][3] It has shown superior activity in inhibiting CARM1's enzymatic function and suppressing breast cancer cell growth compared to other known CARM1 inhibitors like EZM2302 and TP-064.[1][4]
In Vitro Efficacy of this compound in Tamoxifen-Resistant Breast Cancer Cells
Studies utilizing tamoxifen-resistant MCF7 (MCF7-TamR) breast cancer cells have demonstrated the ability of this compound to restore sensitivity to tamoxifen.
Table 1: Effect of this compound on the Proliferation of Tamoxifen-Resistant MCF7 Cells
| Treatment | Concentration | % Cell Proliferation Inhibition (vs. DMSO control) | Reference |
| This compound | 5 µM | Significant inhibition (p < 0.001) | [5] |
Table 2: Synergistic Effect of this compound and Tamoxifen on MCF7 Cell Proliferation
| Treatment | Concentration | Cell Proliferation | Combination Index (CI) | Reference |
| This compound | 2.5 µM | Inhibited | 0.56 | [2] |
| Tamoxifen | 5 µM | Inhibited | [2] | |
| This compound + Tamoxifen | 2.5 µM + 5 µM | Superior inhibition vs. single agents | [2] |
Table 3: Effect of this compound and Tamoxifen on Colony Formation in MCF7 Cells
| Treatment | Concentration | Colony Formation | Reference |
| This compound | 2.5 µM | Reduced | [2] |
| Tamoxifen | 5 µM | Reduced | [2] |
| This compound + Tamoxifen | 2.5 µM + 5 µM | Superior reduction vs. single agents | [2] |
In Vivo Efficacy of this compound in Tamoxifen-Resistant Xenograft Models
The combination of this compound and tamoxifen has shown a dramatic synergistic effect in suppressing tumor growth in vivo.
Table 4: In Vivo Efficacy of this compound and Tamoxifen in MCF7 Xenograft Model
| Treatment Group | Dosing | Tumor Growth | Reference |
| Vehicle | - | Uninhibited | [6] |
| This compound | - | Inhibited | [6] |
| Tamoxifen | - | Inhibited | [6] |
| This compound + Tamoxifen | - | Dramatically suppressed vs. single agents | [6] |
Comparison with Alternative Therapies for Tamoxifen-Resistant Breast Cancer
The current standard of care for patients who develop resistance to tamoxifen includes aromatase inhibitors and selective estrogen receptor downregulators (SERDs).
Table 5: Comparison of this compound with Alternative Therapies in Preclinical Tamoxifen-Resistant Models
| Drug Class | Drug Name(s) | Mechanism of Action | Reported Efficacy in Tamoxifen-Resistant Models |
| CARM1 Inhibitor | This compound (iCARM1) | Inhibits CARM1 enzymatic activity, suppressing ERα-target gene expression. | Restores tamoxifen sensitivity; synergistic with tamoxifen in vitro and in vivo. |
| Aromatase Inhibitors | Anastrozole, Exemestane | Block the conversion of androgens to estrogens, reducing overall estrogen levels. | Effective in some tamoxifen-resistant settings, particularly in postmenopausal models. |
| SERDs | Fulvestrant | Binds to and degrades the estrogen receptor. | Active in tamoxifen-resistant cell lines and xenografts. |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Available CARM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a critical regulator in diverse cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair. Its overexpression is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This guide provides an objective, data-driven comparison of currently available small molecule inhibitors of CARM1, focusing on their potency, selectivity, and mechanisms of action to aid researchers in selecting the appropriate tool compound for their studies.
At a Glance: Quantitative Comparison of CARM1 Inhibitors
The development of potent and selective CARM1 inhibitors has accelerated our understanding of its biological functions. Below is a summary of the key quantitative data for the most well-characterized inhibitors.
| Inhibitor | CARM1 IC50 | Selectivity Profile (IC50) | Key Features |
| EZM2302 | 6 nM[1][2][3] | Highly selective against other histone methyltransferases.[1] | Potent and selective, primarily targets non-histone substrates, minimal effect on histone methylation.[4] |
| TP-064 | <10 nM[5][6] | PRMT6: 1.3 µM; PRMT8: 8.1 µM; >100-fold selective over other PRMTs.[5][7] | Potent and selective, inhibits both histone (H3R17me2a, H3R26me2a) and non-histone substrates.[4] |
| iCARM1 | 12.3 µM[7][8] | Stated to be more specific than EZM2302 and TP-064, inhibiting H3R17me2a and H3R26me2a without affecting other histone arginine methylation markers.[8][9] | A newer inhibitor with demonstrated activity in suppressing breast cancer cell growth.[8][10] |
| CH-1 | 3.71 nM | Dual inhibitor of CARM1 and HDAC2 (IC50 = 4.07 nM). | A novel dual-targeting agent with potent anti-prostate cancer activity. |
Unraveling the CARM1 Signaling Pathway
CARM1 exerts its effects through the methylation of both histone and non-histone proteins, influencing a wide array of cellular signaling pathways. Understanding this network is crucial for interpreting the effects of CARM1 inhibition.
References
- 1. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ratiometric assay of CARM1 activity using a FRET-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. selleckchem.com [selleckchem.com]
- 8. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Carm1-IN-6 in Diverse Cancer Subtypes: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carm1-IN-6 (also known as iCARM1), a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), across various cancer subtypes. CARM1 is a crucial enzyme in oncogenic processes, making it a promising therapeutic target.[1][2][3][4][5] This document summarizes key experimental data, compares this compound with other known CARM1 inhibitors, and provides detailed experimental protocols to support further research and drug development.
Performance Comparison of CARM1 Inhibitors
This compound has demonstrated significant potential in preclinical studies, particularly in breast cancer models. Its efficacy is compared here with other well-characterized CARM1 inhibitors, EZM2302 and TP-064.
Biochemical Potency
| Inhibitor | Target | IC50 (µM) | Notes |
| This compound (iCARM1) | CARM1 | 12.3 | Potent and selective inhibitor.[2][3] |
| EZM2302 | CARM1 | Not specified in direct comparison | Known CARM1 inhibitor. |
| TP-064 | CARM1 | Not specified in direct comparison | Known CARM1 inhibitor. |
Cellular Efficacy in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | This compound (iCARM1) EC50 (µM) | EZM2302 EC50 (µM) |
| MCF7 | ER-positive Breast Cancer | 1.797 ± 0.08 | Generally higher than iCARM1 |
| T47D | ER-positive Breast Cancer | 4.74 ± 0.19 | Generally higher than iCARM1 |
| BT474 | HER2-positive Breast Cancer | 2.13 ± 0.33 | Generally higher than iCARM1 |
EC50 values represent the concentration required to inhibit cell growth by 50%. Data for EZM2302 is qualitative as presented in the source material. Studies have indicated that iCARM1 also shows favorable antiproliferation activity in liver, prostate, and colorectal cancer cell lines, reportedly better than EZM2302, though specific quantitative data were not provided in the primary literature reviewed.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the evaluation of this compound.
In Vitro CARM1 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on CARM1 enzymatic activity.
Materials:
-
Recombinant human CARM1 protein
-
Histone H3 peptide (as substrate)
-
S-adenosyl-L-[methyl-3H]-methionine (radiolabeled methyl donor)
-
This compound and other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl2)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant CARM1, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound or other inhibitors to the reaction mixture.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated radiolabeled methyl donor.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Visualizing Molecular Pathways and Experimental Design
Understanding the underlying mechanisms and experimental workflows is facilitated by visual diagrams.
Caption: CARM1 Signaling Pathway in Cancer.
Caption: Drug Discovery Workflow for CARM1 Inhibitors.
Caption: CARM1's Role in Cancer Progression.
References
Safety Operating Guide
Proper Disposal of Carm1-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of potent small molecule inhibitors like Carm1-IN-6 is a critical aspect of laboratory safety and environmental protection. As a novel research chemical, this compound should be treated as hazardous waste in the absence of a specific Safety Data Sheet (SDS) stating otherwise. This guide provides a procedural framework for its safe handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to take the following safety precautions. These steps are essential for minimizing exposure risks to laboratory personnel.
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat or gown
-
Closed-toe shoes
Ventilation: All work involving this compound, including weighing, dissolution, and aliquoting for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any powders or aerosols.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste, in strict adherence to institutional, local, and national regulations.[2][3]
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4]
-
Keep solid and liquid waste containing this compound in separate, clearly designated containers.[3][5]
2. Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.[2][6]
-
Ensure containers are securely closed when not in use to prevent spills or volatilization.[2]
3. Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The names of any solvents or other chemicals mixed with the waste
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container (accumulation start date)[6]
-
4. Waste Accumulation and Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
This area should be away from general lab traffic and have secondary containment to control any potential leaks.[2][6]
-
Ensure the storage area is well-ventilated.[2]
5. Final Disposal:
-
Once a waste container is full, or in accordance with your institution's specified time limits for satellite accumulation, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[5][7]
-
Never dispose of this compound down the drain or in the regular trash.[2][8]
Disposal of Contaminated Materials
Any materials that come into contact with this compound should also be disposed of as hazardous waste. This includes:
-
Sharps: Needles, syringes, and contaminated broken glass should be collected in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[7]
-
Solid Waste: Items such as contaminated gloves, weigh boats, pipette tips, and bench paper should be collected in a dedicated hazardous solid waste container.[5]
Decontamination
Following any handling of this compound, thoroughly decontaminate all work surfaces and equipment. Consult with your institution's EHS for approved decontamination procedures.
Workflow for this compound Disposal
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
